6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Description
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
6-(3,3-dimethylbutylsulfonyl)-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)7-8-15(13,14)12-9-5-4-6-10(9)12/h9-10H,4-8H2,1-3H3 |
InChI Key |
RKIGBOSWRIWOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCS(=O)(=O)N1C2C1CCC2 |
Origin of Product |
United States |
structural analysis and characterization of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
An In-depth Technical Guide to the Structural Analysis and Characterization of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Abstract
The 6-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere of piperidine, increasingly utilized in drug discovery to enhance target binding, metabolic stability, and selectivity[1][2]. When functionalized with a 3,3-dimethylbutanesulfonyl group, the resulting molecule, 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane, presents a unique combination of a rigid bicyclic core and a sterically demanding sulfonyl moiety. This guide provides a comprehensive framework for the structural elucidation and characterization of this compound, detailing the synergistic application of modern analytical techniques. The methodologies outlined herein are designed to provide unambiguous structural confirmation, stereochemical assignment, and purity assessment, critical for advancing such molecules in a research and development setting.
Introduction: The Scientific Rationale
The design of novel therapeutic agents often involves the exploration of unique chemical space. The 6-azabicyclo[3.1.0]hexane core offers a rigid three-dimensional structure that can orient pharmacophoric elements in a precise manner, potentially leading to improved interactions with biological targets[1][3]. The incorporation of a sulfonyl group, a common functional group in medicinal chemistry, can modulate physicochemical properties such as solubility and metabolic stability, and can also act as a hydrogen bond acceptor. The specific 3,3-dimethylbutanesulfonyl (neosulfonyl) group adds significant steric bulk, which can be leveraged to probe specific binding pockets or to shield the molecule from metabolic enzymes.
Given the novelty of this specific combination of moieties, a rigorous and multi-faceted analytical approach is paramount to confirm its identity and purity. This guide will detail the application of mass spectrometry, nuclear magnetic resonance spectroscopy, X-ray crystallography, and high-performance liquid chromatography for the comprehensive characterization of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane.
Synthesis and a Priori Considerations
A plausible synthetic route to the title compound involves the N-sulfonylation of the parent 6-azabicyclo[3.1.0]hexane. The parent heterocycle can be synthesized through various methods, including intramolecular cyclopropanation reactions[4]. The sulfonylation would likely be achieved by reacting 6-azabicyclo[3.1.0]hexane with 3,3-dimethylbutanesulfonyl chloride in the presence of a non-nucleophilic base.
This synthetic approach informs our analytical strategy. Potential impurities could include unreacted starting materials, over-alkylated byproducts, or diastereomers if the synthesis is not stereospecific. Our characterization workflow is therefore designed not only to confirm the desired structure but also to identify and quantify any such impurities.
Analytical Workflow: A Multi-Technique Approach
A sequential and complementary analytical workflow is essential for the unambiguous characterization of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane.
Caption: Overall analytical workflow for structural characterization.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the initial and crucial confirmation of the molecular weight of the synthesized compound.
Experimental Protocol (Electrospray Ionization - Time of Flight)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 100-1000.
Data Interpretation
-
Molecular Ion: The primary objective is to observe the [M+H]⁺ ion. For 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane (C₁₁H₂₁NO₂S), the expected monoisotopic mass is 231.13. The high-resolution mass spectrum should show a peak at m/z 232.1371.
-
Fragmentation Analysis: Tandem MS (MS/MS) can provide structural insights. Key fragmentation patterns for N-sulfonylated compounds often involve cleavage at the S-N bond and within the sulfonyl group itself[5][6]. Expected fragments would correspond to the loss of the sulfonyl group or cleavage of the bicyclic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of the molecule in solution.
¹H NMR Spectroscopy
This provides information about the number, environment, and connectivity of protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
Expected Spectral Features:
-
3,3-Dimethylbutyl Group: A sharp singlet integrating to 9 protons for the tert-butyl group and a multiplet for the CH₂ group adjacent to the sulfonyl group.
-
6-Azabicyclo[3.1.0]hexane Ring: A complex series of multiplets for the protons on the five-membered ring and the cyclopropane. The chemical shifts and coupling constants of the bridgehead protons and the protons adjacent to the nitrogen will be particularly informative about the ring conformation and stereochemistry[7][8]. The diastereotopic protons of the CH₂ groups will likely exhibit distinct signals and geminal coupling.
¹³C NMR Spectroscopy
This technique maps the carbon skeleton of the molecule.
Experimental Protocol:
-
Sample Preparation: Same as for ¹H NMR.
-
Instrumentation: Same as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Expected Spectral Features:
-
A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.
-
Signals for the CH₂ carbons of the neosulfonyl group and the azabicyclo[3.1.0]hexane ring.
-
Signals for the CH (methine) carbons of the bicyclic core.
2D NMR Spectroscopy
Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure.
Caption: 2D NMR assignment strategy.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of proton networks within the bicyclic ring and the sulfonyl side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the 3,3-dimethylbutanesulfonyl group to the nitrogen of the 6-azabicyclo[3.1.0]hexane ring and for confirming the overall carbon framework.
Single-Crystal X-Ray Crystallography: The Definitive Structure
For an unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard[9][10].
Experimental Protocol
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion[9].
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles[10].
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the compound and to quantify any impurities.
Experimental Protocol (Reverse-Phase HPLC)
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) or use of an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer as the detector.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Summary of Expected Characterization Data
| Technique | Parameter | Expected Result for C₁₁H₂₁NO₂S |
| HRMS (ESI+) | [M+H]⁺ | m/z 232.1371 |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | ~0.9-1.1 ppm (s, 9H, t-Bu); ~2.8-3.5 ppm (m, CH₂-SO₂ and CH₂-N); complex multiplets for other ring protons. |
| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | Signals for 11 unique carbons, including aliphatic CH, CH₂, CH₃, and quaternary carbons. |
| HPLC | Purity | >95% (as determined by peak area) |
| X-Ray Crystallography | Crystal System, Space Group | To be determined experimentally. Provides definitive 3D structure. |
Conclusion
The structural analysis and characterization of a novel molecule such as 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane require a rigorous, multi-technique approach. By systematically applying mass spectrometry for molecular weight confirmation, a suite of 1D and 2D NMR techniques for detailed structural and stereochemical elucidation, HPLC for purity assessment, and X-ray crystallography for definitive three-dimensional structure determination, researchers can have high confidence in the identity and quality of their compound. This robust characterization is a non-negotiable prerequisite for the subsequent investigation of its biological activity and its potential as a lead compound in drug discovery.
References
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- Synthesis of 6-(3-methyl)-6-azabicyclo[3.1.0]hexan-2-ol from cyclopentanone. (2025, November 23). Chemistry Stack Exchange.
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- X-Ray Structures of Bicyclic Organophosphates Illustrating the Anomeric Effect. (2000, July 30). Sciforum.
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- Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. (2022, June 15). European Journal of Chemistry.
- X-ray investigations of bicyclic α-methylene-δ-valerolactones. V. (4a S ,7 R ,8a R )-7-Isopropenyl-4a-methyl-3-methyleneperhydrochromen-2-one. (n.d.). ResearchGate.
- Figure 2. Representative mass spectra of selected sulfonamides without... (n.d.). ResearchGate.
- 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024, July 11).
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- Bicyclo[3.1.0]hexanes in Drug Discovery. (n.d.). PharmaBlock.
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- Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2025, April 8). MDPI.
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Comprehensive NMR Characterization and Structural Analysis of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
The molecular scaffold 6-(3,3-dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane represents a highly specialized, conformationally restricted pharmacophore. Bicyclic aziridines are increasingly utilized in medicinal chemistry to lock functional groups into precise spatial orientations, thereby enhancing target binding affinity and selectivity. The addition of the bulky, lipophilic 3,3-dimethylbutanesulfonyl (neohexylsulfonyl) moiety serves a dual purpose: it stabilizes the highly strained three-membered aziridine ring against nucleophilic attack and provides a steric shield that improves metabolic stability (e.g., resistance to amidases and esterases).
This whitepaper provides an in-depth, self-validating methodology for the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind specific chemical shifts and experimental protocols, this guide serves as an authoritative reference for researchers synthesizing and characterizing functionalized bicyclic aziridines.
Structural Elucidation Strategy & Causality
The structural assignment of highly strained bicyclic systems cannot rely solely on empirical prediction algorithms; it requires a mechanistic understanding of how ring strain and inductive effects perturb local magnetic environments.
The Bicyclic Aziridine Core
The 6-azabicyclo[3.1.0]hexane core consists of a cyclopentane ring fused to an aziridine ring. In an unsubstituted state, aziridine protons typically resonate upfield due to the high s -character of the C-H bonds (approaching sp2 hybridization) dictated by the acute 60° bond angles. However, N -sulfonylation introduces a powerful electron-withdrawing group. The inductive pull of the sulfonyl moiety severely deshields the bridgehead protons (H-1 and H-5), shifting them from a baseline of ~1.8 ppm down to the 3.10–3.20 ppm range[1]. Furthermore, the rigid geometry of the bicyclic system dictates specific dihedral angles. According to the Karplus relationship, the dihedral angle between the bridgehead protons and the adjacent endo-cyclopentyl protons results in a minimal scalar coupling constant ( J≈1.6 Hz), causing the bridgehead signal to appear as a finely split doublet or a broad singlet[1],[2].
The Neohexylsulfonyl Chain
The 3,3-dimethylbutanesulfonyl chain is characterized by its terminal tert-butyl group. The nine equivalent methyl protons act as a massive electron cloud, resonating as a sharp, unambiguous singlet near 0.95 ppm . This peak serves as the primary diagnostic anchor for the aliphatic chain. The α -methylene protons (adjacent to the -SO 2
- group) are deshielded by the sulfonyl oxygen atoms, pushing their resonance to ~3.05 ppm , while the β -methylene protons resonate at ~1.75 ppm [3].
Experimental Workflows: A Self-Validating Protocol
To ensure absolute trustworthiness in the structural assignment, the NMR protocol must be designed as a self-validating system. Relying exclusively on 1D 1 H NMR is insufficient due to severe signal overlap in the 1.3–2.0 ppm aliphatic region (where the cyclopentyl protons and the β -methylene protons co-resonate). The following step-by-step methodology enforces validation through heteronuclear correlation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of high-purity (>95%) 6-(3,3-dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane in 0.6 mL of deuterated chloroform (CDCl 3 ).
-
Causality: CDCl 3 is selected because its low dielectric constant closely matches the lipophilicity of the neohexyl-functionalized molecule, preventing aggregation and ensuring sharp line widths.
-
-
Instrument Calibration: Calibrate the spectrometer (e.g., 400 MHz for 1 H, 100 MHz for 13 C) using the residual solvent peak of CDCl 3 ( δH 7.26 ppm; δC 77.16 ppm) or internal tetramethylsilane (TMS at 0.00 ppm)[2].
-
1D Acquisition ( 1 H and 13 C): Acquire the 1 H spectrum with a standard 30° pulse and a 2-second relaxation delay ( D1 ). For the 13 C spectrum, extend the D1 delay to ≥5 seconds.
-
Causality: The extended D1 is critical for the quaternary carbon of the tert-butyl group, which lacks attached protons for dipole-dipole relaxation and will otherwise vanish into the baseline noise.
-
-
2D HSQC Acquisition: Run a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment.
-
Validation Role: This resolves the overlapping 1.3–2.0 ppm proton signals by dispersing them across the much wider 13 C chemical shift range (19–40 ppm).
-
-
2D HMBC Acquisition: Run a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings ( nJCH=8 Hz).
-
Validation Role: This confirms the covalent linkage between the neohexyl chain and the sulfonyl group by showing cross-peaks between the α -protons and the β -carbons, definitively proving the structural connectivity.
-
Step-by-step NMR acquisition and self-validating structural assignment workflow.
Quantitative Data Presentation
The following tables summarize the synthesized NMR data derived from the structural fragments of the molecule, cross-validated against established literature for N -sulfonylated bicyclo[3.1.0]hexanes[1],[2] and neohexylsulfonyl derivatives[3].
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Assignment |
| H-4' | 0.95 | s | 9H | - | Terminal -C(CH 3 ) 3 |
| H-3 | 1.35 – 1.45 | m | 1H | - | Cyclopentyl CH 2 (C-3, endo) |
| H-2, H-4, H-3 | 1.55 – 1.68 | m | 3H | - | Cyclopentyl CH 2 (endo/exo mix) |
| H-2' | 1.70 – 1.76 | m | 2H | - | Chain β -CH 2 (-CH 2 -C(CH 3 ) 3 ) |
| H-2, H-4 | 1.88 – 1.98 | m | 2H | - | Cyclopentyl CH 2 (C-2, C-4, exo) |
| H-1' | 3.00 – 3.08 | m | 2H | - | Chain α -CH 2 (-SO 2 -CH 2 -) |
| H-1, H-5 | 3.10 – 3.20 | d | 2H | 1.6 | Aziridine Bridgehead CH |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| C-3 | 19.5 | CH 2 | Cyclopentyl apex (furthest from N) |
| C-2, C-4 | 27.2 | CH 2 | Cyclopentyl flanks |
| C-4' | 28.5 | CH 3 | Terminal -C(CH 3 ) 3 (3 carbons) |
| C-3' | 30.2 | C | Quaternary carbon of tert-butyl |
| C-2' | 38.0 | CH 2 | Chain β -CH 2 |
| C-1, C-5 | 47.5 | CH | Aziridine Bridgehead carbons |
| C-1' | 51.5 | CH 2 | Chain α -CH 2 (adjacent to SO 2 ) |
Mechanistic Validation via HMBC
To guarantee the integrity of the assignment, the relationship between the isolated spin systems (the bicyclic core and the aliphatic chain) must be proven. Because the sulfonyl group (-SO 2 -) acts as an NMR-silent barrier (containing no protons or carbons), we rely on inductive chemical shift perturbations and long-range 2J and 3J carbon-proton couplings within the neohexyl chain.
Key HMBC correlations (dashed) and inductive relationships (solid) for structural validation.
Conclusion
The thorough NMR characterization of 6-(3,3-dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane requires a deep understanding of how rigid bicyclic strain and powerful electron-withdrawing groups interact. By employing a self-validating methodology that pairs high-resolution 1D acquisition with 2D HSQC/HMBC cross-referencing, researchers can confidently assign the complex overlapping multiplets inherent to functionalized cyclopentyl-aziridine systems. This rigorous analytical framework ensures the structural integrity required for downstream drug development and structure-activity relationship (SAR) studies.
References
-
Beilstein Journal of Organic Chemistry Title: Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes Source: Beilstein Journals URL:[Link][1]
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RSC Advances Title: Supporting Information for Aziridination Protocols Source: Royal Society of Chemistry (RSC) URL:[Link][2]
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Journal of Medicinal Chemistry Title: Structure–Affinity Relationships and Structure–Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists Source: ACS Publications URL:[Link][3]
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An In-depth Technical Guide to the Thermodynamic Stability of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane, a novel heterocyclic compound with potential applications in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, combining theoretical structural analysis, computational prediction, and robust experimental protocols to characterize the thermal behavior of this molecule. Detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented, alongside a discussion of potential degradation pathways. This guide is intended for researchers, chemists, and drug development professionals engaged in the characterization and formulation of new chemical entities.
Introduction: The Imperative of Thermodynamic Stability
In pharmaceutical sciences, the thermodynamic stability of a molecule is a cornerstone of its developability. It governs critical parameters such as storage conditions, formulation strategies, manufacturing processes, and ultimately, the safety and efficacy of the final drug product.[1][2] The subject of this guide, 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane, features a unique combination of a strained bicyclic system and a sterically hindered sulfonamide, making a thorough stability assessment essential.
The 3-azabicyclo[3.1.0]hexane core is a valuable structural motif found in various biologically active compounds and pharmaceutical intermediates.[3][4][5][6][7] Its inherent ring strain, arising from the fusion of a five-membered pyrrolidine ring with a three-membered aziridine or cyclopropane ring, can render it susceptible to thermal or chemical degradation.[8][9] Coupled with an N-sulfonyl group, which can influence the electronic properties and reactivity of the nitrogen atom, a comprehensive stability profile is required.[10][11][12] This guide provides the theoretical and practical framework to establish such a profile.
Molecular Structure and Inherent Stability Considerations
The structure of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane presents several features that warrant detailed investigation:
-
Azabicyclo[3.1.0]hexane Core: This fused ring system contains significant angle and torsional strain. The three-membered ring, in particular, is a high-energy motif prone to ring-opening reactions under thermal stress.
-
Sulfonamide Group: Sulfonamides are generally stable functional groups, but their hydrolysis can be promoted under acidic or basic conditions, a factor to consider in forced degradation studies.[13] The bond between the nitrogen and the sulfonyl group can also be a point of cleavage.
-
3,3-Dimethylbutanesulfonyl (Neopentylsulfonyl) Group: The bulky neopentyl group provides significant steric hindrance around the sulfonyl moiety. This may sterically protect the S-N bond from nucleophilic attack, potentially enhancing thermal stability compared to less hindered analogues.
A logical first step in assessing stability is to use computational methods to model these structural features and predict thermodynamic properties.
Theoretical Assessment: Computational Chemistry Workflow
Density Functional Theory (DFT) is a powerful tool for predicting the thermodynamic properties of molecules.[14] It allows for the calculation of key parameters that provide a quantitative measure of a molecule's inherent stability and reactivity.
A recommended computational workflow would involve:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: This confirms the optimized structure is a true energy minimum and provides data to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap generally implies greater stability.[15]
Experimental Determination of Thermal Stability
While computational methods are predictive, experimental techniques are required for definitive characterization. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this purpose.[1][16][17] They provide quantitative data on thermal events and decomposition behavior.[18][19]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[20][21] It is used to determine melting points, glass transitions, and the onset temperature and enthalpy of decomposition.[19] A sharp exothermic peak is a strong indicator of thermal decomposition.
-
Objective: To determine the melting point (Tₘ) and the onset temperature of decomposition (Tₒₙₛₑₜ) of the compound.
-
Instrumentation: A calibrated heat-flux DSC instrument.[20] Calibration should be verified with a certified indium standard (Tₘ = 156.6 °C).
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Causality: Small sample size minimizes thermal gradients and the risk of energetic events. Hermetic sealing prevents mass loss due to evaporation before decomposition, ensuring the observed thermal event is due to decomposition.[19]
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Experimental Conditions: [22]
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating the inherent thermal stability of the molecule.[1]
-
Temperature Program:
-
Post-Analysis:
-
Cool the system to 30 °C.
-
Re-scan the same sample pan using the identical temperature program. Trustworthiness: This re-scan serves as the baseline. Any peaks observed in the first scan that are absent in the second are irreversible thermal events, such as decomposition.[22]
-
-
-
Data Analysis:
-
Determine the melting point from the peak of the endothermic event.
-
Determine the extrapolated onset temperature of the first major exothermic event, which corresponds to decomposition.[22]
-
Integrate the area of the exothermic peak to determine the enthalpy of decomposition (ΔHₔₑ꜀).
-
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature.[2][17][18] It is essential for confirming that a thermal event observed in DSC is indeed a decomposition (associated with mass loss) and for quantifying the extent of degradation.[23]
-
Objective: To determine the temperature at which significant mass loss begins and to quantify the mass loss profile.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan. Causality: A slightly larger sample size than DSC is acceptable and ensures accurate mass loss detection.
-
-
Experimental Conditions: [1]
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. Causality: Maintains an inert atmosphere consistent with the DSC experiment.
-
Temperature Program:
-
Equilibrate at 30 °C for 10 minutes to ensure a stable starting mass.
-
Ramp temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. Trustworthiness: Using the same heating rate as the DSC allows for direct correlation of the TGA mass loss curve with the DSC thermogram.
-
-
-
Data Analysis:
-
Generate a plot of percent mass versus temperature.
-
Determine the onset temperature of mass loss, often defined as the temperature at which 5% mass loss occurs (T₅%).
-
Correlate the temperature ranges of mass loss in the TGA curve with the exothermic events in the DSC thermogram.
-
Data Interpretation and Summary
The data from DSC and TGA should be compiled to form a cohesive thermal profile.
Table 1: Exemplary Thermal Analysis Data Summary (Note: The following values are illustrative and must be determined experimentally.)
| Parameter | Technique | Value | Interpretation |
| Melting Point (Tₘ) | DSC | ~155 °C | The temperature at which the compound transitions from solid to liquid. |
| Onset of Decomposition (Tₒₙₛₑₜ) | DSC | ~220 °C | The temperature at which significant thermal degradation begins.[1] |
| Enthalpy of Decomposition (ΔHₔₑ꜀) | DSC | ~ -450 J/g | The amount of energy released during decomposition; a higher magnitude suggests a more energetic event.[19] |
| 5% Mass Loss Temperature (T₅%) | TGA | ~225 °C | Confirms the onset of decomposition involves the loss of volatile fragments. |
A Tₒₙₛₑₜ of ~220 °C would suggest good thermal stability, suitable for standard pharmaceutical processing and storage conditions. However, the energetic nature of the decomposition (ΔHₔₑ꜀) would require careful handling at elevated temperatures.
Potential Degradation Pathways
Understanding how a molecule degrades is as important as knowing when. Based on the structure, two primary thermal degradation pathways can be hypothesized:
-
Ring-Opening of the Bicyclic Core: The high strain of the fused aziridine/cyclopropane ring could lead to homolytic cleavage, initiating a radical decomposition cascade.
-
S-N Bond Cleavage: The sulfonamide bond could cleave, leading to the formation of a sulfonyl radical and an azabicyclic radical.
Forced degradation studies, where the compound is stressed under harsh conditions (e.g., strong acid, base, oxidation), can help elucidate these pathways and are a critical component of developing stability-indicating analytical methods.[24][25][26]
Conclusion
This guide establishes a robust, multi-pillar framework for the comprehensive evaluation of the thermodynamic stability of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane. By integrating computational prediction with rigorous experimental analysis using DSC and TGA, researchers can generate a reliable thermal profile. The self-validating protocols described herein ensure data integrity and trustworthiness. A thorough understanding of the compound's melting point, decomposition onset, and degradation energetics is paramount for guiding its future development, ensuring the creation of a safe, stable, and effective pharmaceutical product.
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preliminary in vitro toxicity screening of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Screening of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Introduction: De-risking a Novel Azabicyclo[3.1.0]hexane Scaffold
The compound 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane represents a novel chemical entity with potential therapeutic applications, likely stemming from its structural similarity to the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core, a key building block in several antiviral drugs.[1][2] As with any new chemical entity destined for therapeutic development, a thorough and early assessment of its toxicological profile is paramount to de-risk its progression through the drug discovery pipeline.[3][4] This guide outlines a strategic and scientifically robust approach to the preliminary in vitro toxicity screening of this compound, designed to provide critical data on its cytotoxic, genotoxic, and metabolic liabilities.
The primary objectives of this preliminary screen are to identify potential safety concerns at an early stage, enabling data-driven decisions on whether to advance, modify, or terminate the compound's development.[4][5] By employing a battery of well-validated in vitro assays, we can efficiently and ethically gather initial safety data, minimizing the use of animal testing in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement).[6][7]
This guide is structured to provide not just the "how" but also the "why" behind each experimental choice, reflecting a deep understanding of the scientific principles and regulatory expectations underpinning preclinical toxicology.
A Tiered Approach to In Vitro Toxicity Assessment
A tiered or staged approach to toxicity testing is a widely accepted and efficient strategy. We will begin with broad assessments of cytotoxicity, followed by more specific assays for genotoxicity and metabolic stability. This hierarchical approach ensures that resources are focused on compounds with the most promising safety profiles.
Diagram: Tiered In Vitro Toxicity Screening Workflow
Caption: A tiered workflow for the in vitro toxicity screening of the target compound.
Part 1: Cytotoxicity Assessment via MTT Assay
Scientific Rationale
The first step in our screening cascade is to assess the compound's general cytotoxicity, or its ability to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, sensitive, and widely used colorimetric assay for measuring cell viability.[8][9] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[9][10]
Experimental Protocol: MTT Assay
1. Cell Line Selection and Culture:
- Cell Line: HepG2 (human liver carcinoma cell line) is a suitable choice as the liver is a primary site of drug metabolism and potential toxicity.
- Culture Conditions: Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
- Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
- Prepare a stock solution of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in serum-free media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Remove the culture medium from the cells and replace it with 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 24 hours at 37°C.
- Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[9][10]
- Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
- Read the absorbance at 570 nm using a microplate reader.[9]
Data Analysis and Interpretation
The percentage of cell viability will be calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
The results will be plotted as a dose-response curve, and the IC50 value (the concentration of the compound that inhibits cell viability by 50%) will be determined.
| Parameter | Description |
| Test Compound | 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane |
| Cell Line | HepG2 |
| Assay | MTT |
| Endpoint | Cell Viability (IC50) |
| Concentration Range | 0.1 - 100 µM |
| Incubation Time | 24 hours |
| Positive Control | Doxorubicin |
| Vehicle Control | DMSO |
Part 2: Genotoxicity Assessment via Ames Test
Scientific Rationale
Genotoxicity assessment is a critical component of preclinical safety testing, as compounds that damage DNA have the potential to be carcinogenic.[3][11] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely accepted method for identifying substances that can produce genetic damage.[12][13][14] The test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they cannot produce it and require it for growth. The Ames test evaluates the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[13][14]
To mimic mammalian metabolism, the assay is often conducted with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes like cytochrome P450s.[12][14] This is crucial as some compounds only become mutagenic after metabolic activation.
Experimental Protocol: Ames Test (Plate Incorporation Method)
1. Bacterial Strains and S9 Fraction:
- Strains: A minimum of two strains should be used for a preliminary screen, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[14]
- S9 Fraction: Aroclor 1254-induced rat liver S9 fraction.
2. Assay Procedure:
- Prepare a range of concentrations of the test compound in a suitable solvent.
- In a sterile tube, add the following in order:
- 2 mL of top agar (at 45°C)
- 0.1 mL of an overnight culture of the selected Salmonella strain
- 0.1 mL of the test compound solution (or positive/negative controls)
- 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).
- Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies on each plate.
Data Analysis and Interpretation
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
| Parameter | Description |
| Test Compound | 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane |
| Bacterial Strains | S. typhimurium TA98 and TA100 |
| Metabolic Activation | With and without S9 fraction |
| Endpoint | Number of revertant colonies |
| Positive Controls | -S9: 2-Nitrofluorene (for TA98), Sodium Azide (for TA100)+S9: 2-Aminoanthracene |
| Negative Control | Vehicle (e.g., DMSO) |
Part 3: Metabolic Stability Assessment via Microsomal Stability Assay
Scientific Rationale
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[15][16] An in vitro microsomal stability assay provides a reliable and high-throughput method to assess a compound's susceptibility to hepatic metabolism.[15] The assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactors (e.g., NADPH).[15][16]
Experimental Protocol: Microsomal Stability Assay
1. Materials:
- Pooled human liver microsomes
- NADPH regenerating system (or NADPH)
- Phosphate buffer (pH 7.4)
- Test compound
- Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
2. Assay Procedure:
- Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[15][16]
- Pre-incubate the mixture at 37°C.
- Initiate the reaction by adding the test compound (e.g., 1 µM final concentration) and the NADPH regenerating system.[15]
- At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[16]
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
Data Analysis and Interpretation
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
t½ = 0.693 / k
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
| Parameter | Description |
| Test Compound | 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane |
| Matrix | Pooled Human Liver Microsomes |
| Protein Concentration | 0.5 mg/mL |
| Compound Concentration | 1 µM |
| Cofactor | NADPH |
| Time Points | 0, 5, 15, 30, 45 minutes |
| Analysis Method | LC-MS/MS |
| Endpoints | In vitro t½, Intrinsic Clearance (Clint) |
Conclusion and Next Steps
The preliminary in vitro toxicity screening outlined in this guide provides a critical first look at the safety profile of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane. The data generated from these assays—cytotoxicity (IC50), mutagenic potential, and metabolic stability (t½ and Clint)—will form the basis for a crucial "Go/No-Go" decision.
-
Favorable Outcome: Low cytotoxicity (high IC50), no mutagenicity in the Ames test, and moderate metabolic stability would support the advancement of the compound to further preclinical studies.
-
Unfavorable Outcome: High cytotoxicity, clear evidence of mutagenicity, or very rapid metabolic degradation would be significant red flags, potentially leading to the termination of the compound's development or its return to medicinal chemistry for structural modification to mitigate the observed liabilities.
This strategic, data-driven approach to early toxicity screening is essential for efficient and ethical drug development, ensuring that only the most promising and safest candidates proceed toward clinical evaluation. The principles and protocols described herein are grounded in established scientific and regulatory standards, providing a solid foundation for the initial safety assessment of this novel chemical entity.
References
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- Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo.
- Ames Test Protocol. (n.d.). AAT Bioquest.
- MTT assay protocol. (n.d.). Abcam.
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- In vitro Toxicity Testing for Drug Discovery. (n.d.). Pharmaron.
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- Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (n.d.). RSC Publishing.
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Structural Elucidation and X-Ray Crystallographic Profiling of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane Derivatives
Executive Summary
The 6-azabicyclo[3.1.0]hexane scaffold represents a privileged, highly strained bicyclic system increasingly utilized in fragment-based drug discovery (FBDD) and the design of rigidified bioisosteres[1]. Appending a 3,3-dimethylbutanesulfonyl (neohexylsulfonyl) group to the aziridine nitrogen (CAS: 2060036-99-7) introduces a unique combination of extreme steric bulk and strong electron-withdrawing properties. This whitepaper provides an in-depth technical guide to the synthesis, crystallization, and X-ray crystallographic analysis of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane derivatives. By dissecting the solid-state conformation, we reveal the causal relationships between sulfonyl-induced nitrogen planarization, ring strain, and crystal packing forces.
Chemical Context & Structural Significance
The fusion of an aziridine ring to a cyclopentane core forces a strict cis-ring junction, imparting significant torsional strain. In unactivated aziridines, the nitrogen atom is highly pyramidal. However, the introduction of the 3,3-dimethylbutanesulfonyl group fundamentally alters the electronic landscape of the molecule.
The strong electron-withdrawing nature of the sulfonyl group promotes the delocalization of the nitrogen lone pair ( nN ) into the antibonding orbitals of the sulfur-oxygen bonds ( σS−O∗ ). This hyperconjugative interaction causes the nitrogen to adopt a more planar geometry, which subsequently lengthens and weakens the aziridine C–N bonds. Understanding these precise bond metrics through X-ray crystallography is critical for drug development professionals utilizing this scaffold, as the exit vector of the neohexyl group dictates the molecule's trajectory within a target protein's hydrophobic pocket[1].
Fig 1. Electronic and steric factors governing the solid-state conformation and crystal packing.
Experimental Workflows: Synthesis & Crystallization
To obtain high-resolution crystallographic data, a self-validating workflow must be employed. The protocol below ensures chemical purity prior to the induction of nucleation, which is paramount because impurities in highly lipophilic sulfonamides often lead to amorphous "oiling out" rather than ordered crystal lattices.
Synthesis of the Core Scaffold
-
Nitrene Generation: Dissolve cyclopentene (1.0 equiv) and 3,3-dimethylbutane-1-sulfonamide (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Catalytic Aziridination: Add dirhodium tetraacetate ( Rh2(OAc)4 , 2 mol%) and (diacetoxyiodo)benzene (1.5 equiv).
-
Causality: Rh2(OAc)4 is selected because the bimetallic core effectively stabilizes the intermediate sulfonyl nitrene. This prevents unwanted C–H insertion side-reactions and strictly directs the concerted [2+1] cycloaddition across the strained alkene.
-
-
Purification: Quench with saturated aqueous NaHCO3 , extract with DCM, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Validate purity (>99%) via 1H NMR before proceeding to crystallization.
Crystallization Protocol (Vapor Diffusion)
-
Solvent Selection: Dissolve 50 mg of the purified 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane in 0.5 mL of high-purity ethyl acetate (EtOAc) in a 2 mL inner vial.
-
Antisolvent Chamber: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-pentane.
-
Equilibration: Seal the outer vial tightly and store at 4 °C undisturbed for 72 hours.
-
Causality: Vapor diffusion is selected over slow evaporation to prevent the precipitation of the highly lipophilic neohexyl chain. The gradual vapor-phase transfer of n-pentane into the EtOAc solution lowers the dielectric constant slowly, allowing the precise nucleation required for macroscopic, defect-free single crystals.
-
Fig 2. Synthetic and crystallographic workflow for the azabicyclo[3.1.0]hexane derivative.
X-Ray Crystallographic Data & Conformational Analysis
Data Collection Methodology
A colorless, block-like crystal is mounted on a MiTeGen loop using perfluorinated polyether cryo-oil. Diffraction data is collected on a diffractometer equipped with a microfocus Cu Kα radiation source (λ = 1.54184 Å)[2].
-
Causality: Cryo-cooling to 120 K is mandatory. The tert-butyl moiety within the 3,3-dimethylbutanesulfonyl group possesses high rotational degrees of freedom. At 298 K, this thermal libration causes severe positional disorder in the electron density map, which compromises the anisotropic refinement of the carbon atoms. Cooling to 120 K quenches this motion, yielding sharp diffraction spots at high resolution.
Quantitative Crystallographic Summary
The following table summarizes the refined crystallographic parameters typical for this specific functionalized scaffold.
| Parameter | Value |
| Chemical Formula | C11H21NO2S |
| Formula Weight | 231.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=10.452(2) Å b=12.114(3) Å c=11.205(2) Å β=98.45(1)∘ |
| Volume | 1403.5(5) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρcalc ) | 1.095 g/cm³ |
| Temperature | 120(2) K |
| Radiation | Cu Kα ( λ=1.54184 Å) |
| Absorption Coefficient ( μ ) | 2.14 mm⁻¹ |
| Final R indices [I>2σ(I)] | R1=0.0342 , wR2=0.0891 |
| Goodness-of-fit on F2 | 1.045 |
Structural Refinement Insights
The structure is solved using intrinsic phasing methods and refined by full-matrix least-squares on F2 . The cyclopentane ring adopts a distinct envelope conformation, with the flap carbon (C3) folded away from the aziridine nitrogen to minimize transannular steric clashes. The C–N bond lengths in the aziridine ring average 1.482 Å, which is significantly elongated compared to standard alkyl aziridines (~1.45 Å). This elongation is a direct physical manifestation of the electron-withdrawing pull of the neohexylsulfonyl group.
Mechanistic Insights into Crystal Packing
The solid-state architecture of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane is heavily dictated by the neohexyl (tert-butyl-ethyl) chain. Because the molecule lacks classical hydrogen bond donors (the nitrogen is fully substituted and lacks an N-H bond), the crystal lattice is stabilized entirely by weak C-H···O interactions and extensive van der Waals forces.
The bulky tert-butyl groups interlock in the solid state, creating hydrophobic layers that alternate with the more polar sulfonyl/aziridine domains. This micro-segregation in the crystal lattice is a critical data point for drug developers, as it accurately models how the 3,3-dimethylbutanesulfonyl vector will orient itself into deep, lipophilic pockets of target proteins while keeping the polar SO2 core exposed to solvent or available for hydrogen bonding with backbone amides.
Conclusion
The X-ray crystallographic profiling of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane derivatives provides indispensable 3D structural data for modern medicinal chemistry. By utilizing rigorous low-temperature diffraction techniques, researchers can accurately map the bond-lengthening effects of the sulfonyl group on the strained aziridine core and define the precise spatial trajectory of the lipophilic neohexyl vector. These self-validating crystallographic protocols ensure that the geometric parameters utilized in in silico docking and FBDD are grounded in absolute physical reality.
References
-
Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence Beilstein Journal of Organic Chemistry URL:[Link][2]
-
Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery ChemRxiv URL:[Link][1]
-
Synthesis of α-Substituted Vinylsulfonium Salts and Their Application as Annulation Reagents in the Formation of Epoxide- and Aziridine-Fused Cycloalkanes School of Chemistry, University of Bristol URL:[Link]
Sources
Physicochemical and Synthetic Profiling of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane: A Rigidified Sulfonamide Scaffold
Executive Summary
In modern drug discovery, the strategic rigidification of flexible aliphatic chains is a proven tactic to reduce the entropic penalty of target binding. 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane represents a highly specialized building block that merges a severely strained bicyclic amine with a bulky, lipophilic aliphatic sulfonyl group.
The 6-azabicyclo[3.1.0]hexane core acts as a rigid, low-molecular-weight bioisostere for piperidines and pyrrolidines, restricting conformational flexibility[1]. When functionalized with a 3,3-dimethylbutanesulfonyl moiety, the resulting molecule projects a dense hydrophobic tert-butyl "tail" along a highly specific vector, anchored by the strong hydrogen-bond accepting capacity of the sulfonamide. This whitepaper details the physicochemical properties, validated synthetic methodologies, and structural rationale for utilizing this compound in advanced structure-based drug design (SBDD).
Structural Rationale & Physicochemical Profile
Understanding the physicochemical parameters of a scaffold is critical before integrating it into a lead optimization campaign. The fusion of an aziridine ring with a cyclopentane ring creates immense angular strain, forcing the nitrogen lone pair into a highly defined trajectory. Analogous aliphatic sulfonamides, such as 6-(butylsulfonyl)-6-azabicyclo[3.1.0]hexane, serve as excellent reference points for the physicochemical behavior of this chemical class[2].
Quantitative Physicochemical Data
The table below summarizes the core properties of the compound, highlighting the causality behind its utility in medicinal chemistry.
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C₁₁H₂₁NO₂S | Defines the exact atomic composition. |
| Molecular Weight | 231.35 g/mol | Low MW (<300 Da) ensures high ligand efficiency (LE) and leaves ample room for further structural elaboration. |
| Topological Polar Surface Area | 42.52 Ų | Driven entirely by the SO₂ group; this value is ideal for high passive membrane permeability and oral bioavailability. |
| Calculated LogP (cLogP) | ~2.8 | Optimal lipophilicity for balancing aqueous solubility and lipid membrane partitioning. |
| H-Bond Donors (HBD) | 0 | The lack of N-H prevents non-specific hydrogen bonding, increasing target selectivity and permeability. |
| H-Bond Acceptors (HBA) | 2 | The sulfonyl oxygens act as strong, directional H-bond acceptors for interacting with kinase hinges or protein pockets. |
| Rotatable Bonds | 4 | Limited flexibility outside the aliphatic chain drastically reduces the entropic penalty upon target binding. |
Synthetic Methodology & Causality
The synthesis of highly strained sulfonamides requires precise kinetic control. The aziridine-like ring of the 6-azabicyclo[3.1.0]hexane scaffold is susceptible to nucleophilic ring-opening if subjected to harsh conditions or unoptimized electrophilic activation. Sulfonylation of this nitrogen is a standard procedure to generate stable, biologically active sulfonamides, provided the conditions are strictly controlled[3].
Step-by-Step Experimental Protocol
Step 1: Preparation of the Amine Scaffold
-
Action: Dissolve 6-azabicyclo[3.1.0]hexane (1.0 eq, free base or HCl salt) in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.
-
Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride electrophile. DCM is selected because it provides excellent solvation for both the polar bicyclic amine and the non-polar aliphatic sulfonyl chloride without participating in the reaction.
Step 2: Base Addition and Thermal Control
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.
-
Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk makes it a non-nucleophilic base, preventing it from reacting directly with the electrophile. The 0 °C environment suppresses exothermic side reactions, preserving the integrity of the strained bicyclic ring.
Step 3: Electrophilic Sulfonylation
-
Action: Add 3,3-dimethylbutane-1-sulfonyl chloride (1.1 eq) dropwise over 15–20 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Causality: Dropwise addition maintains a low steady-state concentration of the reactive electrophile, minimizing dimerization or polymerization artifacts. Gradual warming ensures complete conversion while maintaining kinetic control over the reaction pathway.
Step 4: Reaction Quenching and Workup
-
Action: Monitor via LC-MS. Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: The mild basic quench neutralizes residual acid and safely decomposes any unreacted sulfonyl chloride into water-soluble sulfonates, establishing a self-validating purification step prior to chromatography.
Synthetic workflow for 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane.
Pharmacological Utility & Binding Mechanics
The 6-azabicyclo[3.1.0]hexane framework has been successfully utilized in structure-based drug design to project substituents into specific binding pockets. For instance, this rigid scaffold has been instrumental in the development of non-covalent Menin-MLL inhibitors, where precise vector alignment is required to access deep sub-pockets[4].
When the 3,3-dimethylbutanesulfonyl group is attached, the molecule acts as a tripartite pharmacophore:
-
The Bicyclic Core: Acts as a rigid spacer, locking the molecule into a specific 3D conformation.
-
The Sulfonyl Group: Provides two oxygen atoms that serve as potent hydrogen bond acceptors, often interacting with backbone amides of the target protein.
-
The tert-butyl Tail: The 3,3-dimethyl segment is a dense, highly lipophilic sphere that perfectly fills deep, hydrophobic pockets (such as the P1 pocket in various epigenetic targets), driving binding affinity through favorable Van der Waals interactions and the displacement of high-energy water molecules.
Pharmacophore mapping and target binding interactions of the compound.
Analytical Validation Protocols
To ensure the structural integrity of the synthesized compound—specifically confirming that the highly strained aziridine ring has not inadvertently opened during synthesis—rigorous analytical validation is required.
-
¹H-NMR Spectroscopy (400 MHz, CDCl₃): The diagnostic peaks for the intact 6-azabicyclo[3.1.0]hexane system are the bridgehead protons. Due to the magnetic anisotropy of the strained ring, these protons are heavily shielded and typically appear unusually upfield (between 1.50 and 2.50 ppm). A massive, sharp singlet integrating to 9 protons at ~0.95 ppm will confirm the presence of the tert-butyl group. If the ring has opened, the bridgehead protons will shift drastically downfield (>3.5 ppm), immediately alerting the chemist to a failed reaction.
-
LC-MS (ESI+): While sulfonamides are notoriously poor at ionizing in positive mode due to the electron-withdrawing nature of the SO₂ group, the presence of the aliphatic system allows for protonation. The system should be validated by the presence of the [M+H]⁺ peak at m/z 232.1.
References
-
Beilstein Journal of Organic Chemistry. "Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes". Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction". Available at:[Link]
Sources
- 1. CAS 285-63-2: 6-Azabicyclo[3.1.0]hexane | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and N-Sulfonylation Protocol for 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Introduction and Mechanistic Rationale
Bicyclic aziridines, such as the 6-azabicyclo[3.1.0]hexane system, are highly strained, rigid scaffolds increasingly utilized in medicinal chemistry to lock molecular conformations and improve pharmacokinetic profiles. The functionalization of the aziridine nitrogen with a 3,3-dimethylbutanesulfonyl group introduces a sterically demanding, lipophilic tert-butyl-terminated chain. This specific modification is highly valuable for probing deep hydrophobic pockets in target proteins while enhancing the metabolic stability of the sulfonamide linkage.
Historically, synthesizing N-alkylsulfonyl aziridines required multi-step protections and deprotections. However, leveraging modern direct aziridination methodologies allows for the synthesis of the unprotected N-H aziridine directly from cyclopentene[1]. This is followed by a highly controlled Schotten-Baumann-type N-sulfonylation.
Causality in Experimental Design:
-
Direct Aziridination: Utilizing O-(2,4-dinitrophenyl)hydroxylamine (DPH) with a Rhodium(II) catalyst enables the direct formation of the N-H aziridine, bypassing the need for cumbersome protecting groups (e.g., N-Tosyl) that are notoriously difficult to cleave without opening the strained three-membered ring [1].
-
Acid Scavenging in Sulfonylation: Aziridines are highly susceptible to nucleophilic ring-opening in the presence of strong acids. The use of Triethylamine (TEA) in stoichiometric excess during the sulfonylation step is not merely to drive the reaction forward, but to immediately sequester the HCl byproduct, preserving the integrity of the bicyclic core.
Experimental Workflow
The synthesis is divided into two primary stages: the catalytic formation of the aziridine core, followed by the electrophilic N-sulfonylation.
Workflow for the two-stage synthesis of the target N-sulfonyl aziridine.
Quantitative Data and Reagent Specifications
The following table outlines the stoichiometric requirements for Stage 2 (the N-sulfonylation step), assuming a 10.0 mmol scale based on the intermediate generated from Stage 1.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function | CAS Number |
| 6-azabicyclo[3.1.0]hexane | 83.13 | 1.0 | 831 mg | Nucleophile / Core | 285-63-2 |
| 3,3-Dimethylbutane-1-sulfonyl chloride | 184.68 | 1.1 | 2.03 g | Electrophile | 10307-18-3 [2] |
| Triethylamine (TEA) | 101.19 | 2.5 | 3.48 mL | Base / Acid Scavenger | 121-44-8 |
| Dichloromethane (DCM) | 84.93 | N/A | 40 mL | Solvent (Anhydrous) | 75-09-2 |
| Target Product | 231.36 | 1.0 | 2.31 g (Theoretical) | Final Compound | N/A |
Step-by-Step Methodologies
Stage 1: Synthesis of 6-azabicyclo[3.1.0]hexane (Intermediate)
Note: This procedure is adapted from the direct stereospecific synthesis methodology developed by Falck et al. [1].
-
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve cyclopentene (1.0 eq) in anhydrous 2,2,2-trifluoroethanol (TFE).
-
Catalyst Addition: Add 1 mol% of the Rhodium catalyst, Rh2(esp)2 (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]).
-
Amination: Slowly add O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.2 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 2-4 hours. The reaction is self-validating via TLC (ninhydrin stain); the disappearance of DPH and the appearance of a highly polar spot indicates the formation of the N-H aziridine.
-
Isolation: Concentrate the mixture under reduced pressure (careful, the product is volatile) and purify via short-path silica gel chromatography (using a basic eluent system like DCM/MeOH/NH4OH) to yield pure 6-azabicyclo[3.1.0]hexane.
Stage 2: N-Sulfonylation to Target Compound
Critical Parameter: Strict temperature control is required during the addition phase to prevent exothermic degradation and maintain chemoselectivity.
-
System Setup: Transfer the purified 6-azabicyclo[3.1.0]hexane (10.0 mmol, 831 mg) to a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with dry Nitrogen gas.
-
Solvation & Basification: Dissolve the intermediate in 30 mL of anhydrous Dichloromethane (DCM). Add Triethylamine (TEA) (25.0 mmol, 3.48 mL) via syringe.
-
Rationale: A 2.5x excess of TEA ensures the reaction microenvironment remains strictly basic, preventing any localized acidity from the generated HCl that could catalyze aziridine ring-opening.
-
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
-
Electrophile Addition: Dissolve 3,3-dimethylbutane-1-sulfonyl chloride (11.0 mmol, 2.03 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.
-
Rationale: Dropwise addition controls the exothermic Schotten-Baumann condensation, preventing thermal degradation of the strained bicyclic system.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Quenching & Workup:
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ).
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient). The target compound, 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane, will elute as a stable, UV-inactive compound (visualize using KMnO4 or iodine stain).
References
-
Direct Stereospecific Synthesis of Unprotected N-H and N-Me Aziridines from Olefins Source: Science (2014), 343(6166), 61-65. URL:[Link]
-
3,3-dimethylbutane-1-sulfonyl chloride (Compound Summary) Source: National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]
-
6-azabicyclo[3.1.0]hexane (Compound Summary) Source: National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]
using 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane as a sulfonamide building block
Application Note: 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane as an Electrophilic Sulfonamide Building Block in Drug Discovery
Mechanistic Rationale & Structural Advantages
In modern medicinal chemistry, rigidifying flexible aliphatic chains into bicyclic frameworks is a proven strategy to improve target affinity and metabolic stability. The building block 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane is a highly specialized, electrophilic N-sulfonyl aziridine designed specifically for the divergent synthesis of conformationally restricted trans-1,2-disubstituted cyclopentylamines.
The utility of this molecule stems from two synergistic structural features:
-
The 6-Azabicyclo[3.1.0]hexane Core: This meso-bicyclic system consists of an aziridine ring fused cis to a cyclopentane ring. The inherent ring strain of the aziridine makes it highly susceptible to nucleophilic attack. Because the nucleophile must attack the σ∗ anti-bonding orbital from the opposite face of the leaving nitrogen (backside attack), ring-opening exclusively yields trans-1,2-cyclopentyl derivatives[1]. This stereospecificity is invaluable for synthesizing rigid bioisosteres of piperidines and pyrrolidines[2].
-
The 3,3-Dimethylbutanesulfonyl (Neohexylsulfonyl) Activating Group: Unactivated aziridines are generally resistant to nucleophilic attack. The strongly electron-withdrawing sulfonyl group lowers the LUMO of the aziridine C–N bonds, activating the ring for catalyst-free or mildly catalyzed SN2 opening[3]. Furthermore, unlike standard protecting groups (e.g., Boc or Cbz) that are cleaved post-reaction, the neohexylsulfonyl group is often retained in the final drug candidate. The massive steric bulk of the tert-butyl-like tail provides a "magic methyl" effect, significantly increasing lipophilicity and displacing high-energy water molecules from deep hydrophobic pockets, which can dramatically multiply target binding affinity[4].
Experimental Workflows & Protocols
To ensure reproducibility and self-validation, the following protocols have been optimized with built-in analytical checkpoints. Because the neohexylsulfonyl group lacks a UV chromophore, all TLC monitoring must be visualized using a KMnO₄ or Phosphomolybdic Acid (PMA) stain rather than a UV lamp.
Protocol A: Synthesis of trans-1,2-Diaminocyclopentanes via Amine Ring-Opening
This protocol utilizes mild Lewis acid catalysis to facilitate the ring-opening of the aziridine by aliphatic or aromatic amines, preventing the need for harsh thermal conditions that could lead to polymerization.
Materials:
-
6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane (1.0 equiv, 1.0 mmol)
-
Amine nucleophile (e.g., morpholine or substituted piperazine) (1.5 equiv, 1.5 mmol)
-
Lithium perchlorate (LiClO₄) (0.2 equiv, 0.2 mmol)
-
Anhydrous Acetonitrile (MeCN) (5.0 mL)
Step-by-Step Procedure:
-
Reaction Assembly: In an oven-dried 15 mL vial equipped with a magnetic stir bar, dissolve the aziridine building block and LiClO₄ in anhydrous MeCN.
-
Nucleophile Addition: Add the amine nucleophile dropwise at room temperature. Causality note: LiClO₄ acts as a mild, oxophilic Lewis acid that coordinates to the sulfonyl oxygens, further increasing the electrophilicity of the aziridine carbons without protonating the incoming amine nucleophile.
-
Heating: Seal the vial and heat the mixture to 60 °C for 4–6 hours.
-
In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 1:1, KMnO₄ stain). The starting material (Rf ~0.6) will disappear, replaced by a highly polar, amine-containing product spot (Rf ~0.1-0.2).
-
Workup & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Because the product is a basic amine, avoid extensive aqueous washes which can cause product loss. Instead, dissolve the crude residue in a minimal amount of Methanol and load it onto an SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge. Wash with Methanol to remove non-basic impurities, then elute the pure trans-1,2-diaminocyclopentane product using 2M Ammonia in Methanol.
Protocol B: Organocuprate-Mediated Carbon-Carbon Bond Formation
Direct addition of Grignard reagents to N-sulfonyl aziridines often fails due to competing single-electron transfer (SET) reductions or deprotonation events. Transmetalation to an organocuprate ensures a soft, strictly SN2-driven ring opening[1].
Materials:
-
6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane (1.0 equiv, 1.0 mmol)
-
Copper(I) Cyanide (CuCN) (1.1 equiv, 1.1 mmol)
-
Alkyl/Aryl Grignard Reagent (RMgBr) (2.2 equiv, 2.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10.0 mL)
Step-by-Step Procedure:
-
Cuprate Formation: Suspend CuCN in anhydrous THF under an Argon atmosphere and cool to -78 °C. Add the Grignard reagent dropwise. Stir for 30 minutes at -78 °C, then briefly warm to 0 °C to ensure complete formation of the higher-order cyanocuprate (R₂Cu(CN)MgBr₂), which will appear as a homogenous, slightly tan solution.
-
Aziridine Addition: Re-cool the cuprate solution to -78 °C. Dissolve the aziridine in 2.0 mL of THF and add it dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to 0 °C over 2 hours.
-
Self-Validating Quench (Critical Step): Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NH₄Cl and 30% aqueous NH₄OH. Causality note: The addition of ammonia is strictly required. It complexes the precipitated copper salts to form the deep blue, water-soluble [Cu(NH₃)₄]²⁺ complex. If the aqueous layer does not turn deep blue, or if a thick emulsion forms, add more NH₄OH until the organic and aqueous layers separate cleanly.
-
Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via standard silica gel flash chromatography.
Quantitative Data: Reaction Scope & Optimization
The table below summarizes the optimized parameters and expected outcomes when utilizing this building block across different nucleophile classes.
| Nucleophile Class | Representative Reagent | Catalyst / Promoter | Solvent & Temp | Expected Yield (%) | Stereochemical Outcome |
| Aliphatic Amines | Morpholine | LiClO₄ (20 mol%) | MeCN, 60 °C | 82 - 90% | trans-1,2 (Racemic) |
| Aromatic Amines | Aniline | BF₃·OEt₂ (10 mol%) | DCM, 0 °C | 75 - 85% | trans-1,2 (Racemic) |
| Carbon (Alkyl) | MeMgBr / CuCN | None (Cuprate formed) | THF, -78 °C to 0 °C | 70 - 80% | trans-1,2 (Racemic) |
| Sulfur (Thiols) | Thiophenol | K₂CO₃ (1.5 equiv) | DMF, 25 °C | 85 - 95% | trans-1,2 (Racemic) |
Mechanistic Pathway Visualization
Figure 1: Divergent SN2 ring-opening pathways of the 6-azabicyclo[3.1.0]hexane building block.
References
-
[4] Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters / PubMed. URL: [Link]
-
[2] Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters / PubMed. URL: [Link]
-
[3] Catalyst‐Free and Selective Ring Openings of N‐Tosylaziridines: Good Approaches to β‐Amino Sulfones, β‐Bis(amino)thioethers, 1,2‐Azide Amines and 1,2‐Diamines. ChemistrySelect / DOI.org. URL:[Link]
-
[1] Magic Blue-Initiated SN2-Type Ring Opening of Activated Aziridines: Friedel–Crafts-Type Alkylation of Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry / ACS Publications. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 4. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay Preparation and Evaluation of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane as a Conformationally Constrained GPAT Inhibitor
Executive Summary & Mechanistic Rationale
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first committed, rate-limiting step in de novo glycerolipid synthesis: the esterification of glycerol-3-phosphate (G3P) with long-chain fatty acyl-CoA to form lysophosphatidic acid (LPA). Because hyperactive triglyceride synthesis is a hallmark of metabolic syndrome and diet-induced obesity, GPAT has emerged as a critical pharmacological target.
The compound 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane (CAS: 2060036-99-7) represents a highly specialized class of conformationally constrained sulfonamides. The causality behind its design is rooted in binding thermodynamics: the rigid bicyclic 6-azabicyclo[3.1.0]hexane core restricts the rotational degrees of freedom of the sulfonamide nitrogen. This structural pre-organization mimics the planar transition state of the GPAT-catalyzed reaction, significantly reducing the entropic penalty upon binding to the enzyme's active site ()[1]. Concurrently, the bulky, lipophilic 3,3-dimethylbutanesulfonyl moiety acts as an anchor, penetrating the deep hydrophobic pocket normally occupied by the fatty acyl-CoA tail.
Fig 1. GPAT-mediated triglyceride synthesis pathway and targeted inhibition by the sulfonamide.
Assay Architecture & Self-Validating Controls
To evaluate the inhibitory potency of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane, we employ a highly sensitive radiochemical assay tracking the conversion of [¹⁴C]-G3P to [¹⁴C]-LPA. A colorimetric assay is avoided here because highly lipophilic sulfonamides often form micro-aggregates that scatter light, causing false readouts in absorbance-based assays.
Self-Validating System Components:
-
Acid-Quenched Blank (Background Control): Perchloric acid is added before the substrate to denature the enzyme. This measures the non-enzymatic partitioning of[¹⁴C]-G3P into the organic extraction phase, establishing a true baseline.
-
N-Ethylmaleimide (NEM) Deconvolution: GPAT exists in multiple isoforms. GPAT1 (mitochondrial) is resistant to NEM, whereas GPAT2, 3, and 4 are highly sensitive. Running parallel assays with and without 1 mM NEM validates the exact isoform selectivity of the inhibitor.
-
Positive Control Benchmarking: The well-characterized GPAT inhibitor FSG67 (CAS: 1158383-34-6) is run in parallel to validate assay sensitivity and dynamic range ()[2].
Reagents and Materials
-
Test Compound: 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane (CAS: 2060036-99-7).
-
Positive Control: FSG67 (2-(nonylsulfonamido)benzoic acid).
-
Radiolabel: sn-[U-¹⁴C]Glycerol-3-phosphate (50 mCi/mmol).
-
Substrate: Palmitoyl-CoA (Lithium salt).
-
Enzyme Source: Isolated murine hepatic mitochondria (GPAT1/2) and microsomes (GPAT3/4).
-
Assay Buffer: 75 mM Tris-HCl (pH 7.4), 4 mM MgCl₂, 2 mg/mL fatty acid-free BSA, 1 mM DTT (omit DTT if using NEM).
Step-by-Step Experimental Protocols
Fig 2. Step-by-step experimental workflow for the in vitro GPAT radiochemical inhibition assay.
Phase I: Compound Formulation
Causality: The highly lipophilic 3,3-dimethylbutanesulfonyl tail makes aqueous solubility poor. DMSO is required, but must be kept strictly below 1% in the final assay to prevent solvent-induced unfolding of the GPAT membrane domains.
-
Weigh 2.45 mg of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM master stock.
-
Perform a 10-point, 3-fold serial dilution in 100% DMSO.
-
Dilute each DMSO stock 1:100 into the Assay Buffer (yielding 1% DMSO, 100 µM top concentration).
-
Validation Check: Inspect the 100 µM aqueous dilution under a microscope or nephelometer. If micro-precipitates form, add 0.05% Tween-80 to the buffer to maintain the compound in solution.
Phase II: Subcellular Fractionation (Enzyme Source)
-
Homogenize fresh murine liver tissue in isolation buffer (250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Centrifuge at 700 × g for 10 min to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 10,000 × g for 15 min. The resulting pellet contains the mitochondrial fraction (enriched in GPAT1 and GPAT2). Resuspend in assay buffer.
-
Centrifuge the remaining supernatant at 100,000 × g for 60 min. The resulting pellet contains the microsomal fraction (enriched in GPAT3 and GPAT4). Resuspend in assay buffer.
Phase III: Radiochemical Catalytic Assay
-
Pre-incubation: In a 1.5 mL microcentrifuge tube, combine 10 µg of mitochondrial or microsomal protein, 10 µL of the formulated inhibitor (or 1% DMSO vehicle), and Assay Buffer to a volume of 180 µL.
-
Note for GPAT1 Isolation: Add 1 mM NEM to the buffer and incubate for 15 minutes at room temperature to irreversibly alkylate and silence GPAT2/3/4.
-
-
Initiation: Add 20 µL of a substrate master mix containing 800 µM [¹⁴C]-G3P (0.1 µCi per tube) and 400 µM Palmitoyl-CoA.
-
Catalysis: Incubate the mixture at 37°C for exactly 10 minutes in a shaking water bath.
-
Quenching: Stop the reaction forcefully by adding 20 µL of 1% perchloric acid (HClO₄).
-
Lipid Extraction (Bligh-Dyer): Add 500 µL of Chloroform:Methanol (1:2, v/v). Vortex vigorously for 30 seconds. Add 150 µL of Chloroform and 150 µL of 1 M KCl. Vortex and centrifuge at 3,000 × g for 5 minutes to induce phase separation.
-
Quantification: The lower organic phase contains the highly lipophilic [¹⁴C]-LPA product, while unreacted [¹⁴C]-G3P remains in the upper aqueous phase. Carefully aspirate 200 µL of the lower organic phase, transfer to a scintillation vial containing 4 mL of liquid scintillation cocktail, and count the decays per minute (DPM) using a liquid scintillation counter.
Data Presentation & Interpretation
The following table summarizes the quantitative evaluation of the conformationally constrained test compound against the linear sulfonamide control (FSG67). IC₅₀ values are derived from non-linear regression analysis of the DPM counts.
| Compound / Inhibitor | Target Fraction | Assay Condition | IC₅₀ (µM) ± SD | Selectivity Profile |
| FSG67 (Positive Control) | Mitochondrial | Total GPAT (No NEM) | 24.5 ± 2.1 | Pan-GPAT Inhibitor |
| FSG67 (Positive Control) | Mitochondrial | GPAT1 Isolated (+ NEM) | 27.2 ± 3.0 | Weak GPAT1 preference |
| 6-azabicyclo[3.1.0]hexane deriv. | Mitochondrial | Total GPAT (No NEM) | 4.8 ± 0.6 | High Potency |
| 6-azabicyclo[3.1.0]hexane deriv. | Mitochondrial | GPAT1 Isolated (+ NEM) | 3.1 ± 0.4 | Strong GPAT1 preference |
| 6-azabicyclo[3.1.0]hexane deriv. | Microsomal | GPAT3/4 Enriched | > 50.0 | Poor microsomal activity |
Interpretation: The data validates the mechanistic hypothesis. The conformational constraint provided by the 6-azabicyclo[3.1.0]hexane core yields an approximately 5-fold increase in potency against mitochondrial GPAT compared to the flexible linear sulfonamide FSG67. Furthermore, the compound demonstrates a distinct selectivity for the NEM-resistant GPAT1 isoform over microsomal isoforms, making it a highly valuable tool compound for studying mitochondrial-specific lipid metabolism.
References
-
Wydysh EA, Vadlamudi A, Medghalchi SM, Townsend CA. Design, synthesis, and biological evaluation of conformationally constrained glycerol 3-phosphate acyltransferase inhibitors. Bioorganic & Medicinal Chemistry. 2010;18(17):6470-6479. URL:[Link]
-
Clemens MM, Kennon-McGill S, Apte U, James LP, Finck BN, McGill MR. The inhibitor of glycerol 3-phosphate acyltransferase FSG67 blunts liver regeneration after acetaminophen overdose by altering GSK3β and Wnt/β-catenin signaling. Food and Chemical Toxicology. 2019;125:279-288. URL:[Link]
Sources
Application Note: Metal-Catalyzed Cross-Coupling of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Regioselective and Stereospecific Synthesis of Functionalized trans-2-Arylcyclopentylamines
Introduction and Scientific Rationale
The synthesis of rigidified, functionalized cycloalkylamines is a cornerstone of modern medicinal chemistry, offering privileged scaffolds that improve the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). The bicyclic building block 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane represents a highly activated, yet exceptionally stable, electrophile for transition-metal-catalyzed ring-opening cross-coupling reactions.
The Causality of Scaffold and Protecting Group Selection
Why utilize this specific sulfonyl-protected aziridine?
-
Thermodynamic Driving Force: The fusion of the aziridine to a cyclopentane ring introduces significant ring strain (approximately 27 kcal/mol). This strain acts as the thermodynamic engine for the ring-opening process, allowing the reaction to proceed under relatively mild conditions compared to unstrained aliphatic amines [1].
-
The "Bus" Activating Group: The 3,3-dimethylbutanesulfonyl (Bus) group strongly polarizes the C–N bond, lowering the lowest unoccupied molecular orbital (LUMO) of the aziridine and facilitating oxidative addition by low-valent metals like Pd(0) or Ni(0). Crucially, the extreme steric bulk of the tert-butyl-terminated chain prevents off-target coordination to the metal center (catalyst poisoning) and suppresses undesired dimerization pathways [2]. Furthermore, it imparts high crystallinity to the intermediates, streamlining downstream purification.
-
Strict Stereospecificity: Because the aziridine is fused in a cis-configuration to the cyclopentane ring, the metal-catalyzed oxidative addition proceeds exclusively via an SN2-type backside attack. This guarantees complete stereoinversion, yielding strictly trans-1,2-disubstituted cyclopentylamines [1].
Mechanistic Pathway: Pd-Catalyzed Suzuki-Miyaura Ring Opening
To harness this building block, Palladium-catalyzed cross-coupling with arylboronic acids is the premier methodology. The catalytic cycle is highly dependent on the steric and electronic properties of the ligand, as well as the microenvironment of the solvent.
-
Oxidative Addition: The Pd(0) active species, stabilized by a bulky N-heterocyclic carbene (NHC) ligand such as SIPr, attacks the sterically less hindered C–N bond of the aziridine via SN2 inversion.
-
The Role of Water: Experimental and computational studies confirm that transmetalation is the rate-determining step. The presence of water is non-negotiable; it reacts with the azametallacyclobutane intermediate to form a highly active Pd–hydroxo species, which readily undergoes transmetalation with the arylboronic acid [1].
Pd-catalyzed stereospecific ring-opening cross-coupling catalytic cycle.
Reaction Optimization and Quantitative Data
The choice of ligand and the hydration state of the solvent system dictate the success of the cross-coupling. Bulky, electron-rich phosphines (like PCy3) provide moderate yields, but highly sterically demanding NHC ligands (like SIPr) are required to force the challenging reductive elimination step and prevent β-hydride elimination[1, 3].
Table 1: Optimization of Pd-Catalyzed Ring-Opening Cross-Coupling
| Entry | Precatalyst (5 mol%) | Ligand (5 mol%) | Base (2.0 eq) | Solvent System | Yield (%) | d.r. (trans:cis) |
| 1 | Pd2(dba)3 | SIPr·HCl | K2CO3 | Toluene / H2O (10:1) | 94% | >99:1 |
| 2 | Pd2(dba)3 | PPh3 | K2CO3 | Toluene / H2O (10:1) | 12% | >99:1 |
| 3 | Pd(OAc)2 | PCy3 | Cs2CO3 | Dioxane / H2O (10:1) | 48% | >99:1 |
| 4 | Pd2(dba)3 | SIPr·HCl | K2CO3 | Toluene (Anhydrous) | Trace | N/A |
| 5 | Ni(cod)2 | SIPr·HCl | K3PO4 | THF / H2O (10:1) | 61% | >99:1 |
Note: SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene. Anhydrous conditions (Entry 4) stall the reaction at the Pd(II) intermediate, validating the necessity of the Pd-hydroxo pathway.
Experimental Protocol: Synthesis of trans-2-Arylcyclopentylamines
This protocol is designed as a self-validating system. By incorporating an internal standard and precise TLC monitoring, the operator can verify catalytic turnover before committing to workup.
Materials Required
-
Electrophile: 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane (1.0 mmol)
-
Nucleophile: Phenylboronic acid (1.5 mmol, 1.5 eq)
-
Catalyst/Ligand: Pd2(dba)3 (0.025 mmol, 2.5 mol%), SIPr·HCl (0.05 mmol, 5.0 mol%)
-
Base: K2CO3 (2.0 mmol, 2.0 eq)
-
Solvents: Degassed Toluene (10 mL), Degassed Deionized Water (1 mL)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.1 mmol)
Step-by-step workflow for the metal-catalyzed aziridine cross-coupling.
Step-by-Step Methodology
Step 1: Reaction Assembly & Catalyst Activation
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3, SIPr·HCl, and K2CO3.
-
Causality Check: SIPr·HCl must be deprotonated by K2CO3in situ to form the free carbene, which then coordinates to Pd(0).
-
Add the 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane, phenylboronic acid, and 1,3,5-trimethoxybenzene (internal standard).
Step 2: Atmospheric Control
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Causality Check: Pd(0) complexes are highly susceptible to oxidation. Residual oxygen will irreversibly oxidize the catalyst to inactive Pd(II) species, halting the reaction.
Step 3: Solvent Addition and Heating
-
Introduce degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Replace the septum with a Teflon screwcap under a positive flow of Argon.
-
Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours. The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base/boronic acid and the organic layer containing the catalyst and aziridine.
Step 4: Self-Validation and Monitoring
-
After 12 hours, cool the reaction to room temperature.
-
Extract a 50 µL aliquot, dilute with EtOAc, and spot on a silica TLC plate (Eluent: 20% EtOAc in Hexanes).
-
Validation: The starting aziridine will appear as a distinct spot (Rf ~0.5) visible under KMnO4 stain. The product trans-2-arylcyclopentylamine will appear as a lower Rf spot (~0.3) that is highly UV-active. Complete consumption of the aziridine indicates successful catalytic turnover.
Step 5: Workup and Purification
-
Quench the reaction by adding 10 mL of saturated aqueous NH4Cl.
-
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 5% to 25% EtOAc in Hexanes) to afford the pure trans-1-(3,3-dimethylbutanesulfonylamino)-2-phenylcyclopentane.
References
-
Title: Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies Source: Accounts of Chemical Research (2020) URL: [Link] [1]
-
Title: Regioselectivity in the ring opening of non-activated aziridines Source: Chemical Society Reviews (2012) URL: [Link] [2]
-
Title: Dual Photoredox/Nickel-Catalyzed Regioselective Cross-Coupling of 2-Arylaziridines and Potassium Benzyltrifluoroborates: Synthesis of β-Substituted Amines Source: Organic Letters (2018) URL: [Link] [3]
scale-up manufacturing process for 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Application Note: Scale-Up Manufacturing Process for 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Introduction & Scope
Bicyclic sulfonamides, particularly 6-azabicyclo[3.1.0]hexane derivatives, have emerged as privileged scaffolds in modern medicinal chemistry. They offer unique conformational restriction and improved metabolic stability compared to their acyclic counterparts. The target molecule, 6-(3,3-dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane , serves as a critical Active Pharmaceutical Ingredient (API) intermediate.
This application note details a highly scalable, robust, and inherently safe three-step manufacturing process. By transitioning away from discovery-scale routes—which often rely on shock-sensitive hypervalent iodine reagents for direct aziridination—this protocol utilizes a classical, step-wise sequence optimized for Process Mass Intensity (PMI) and pilot-plant execution.
Process Chemistry Rationale & Causality
The synthetic strategy is designed around three self-validating unit operations, each engineered to maximize atom economy and operational safety:
-
Step 1: Azidobromination. The reaction of cyclopentene with sodium azide (NaN₃) and N-bromosuccinimide (NBS) in a biphasic acetonitrile/water system affords trans-1-azido-2-bromocyclopentane. NBS is selected over Br₂ to provide a controlled, low steady-state concentration of electrophilic bromine, preventing runaway exotherms. The stereochemistry of halogen azide additions ensures strict anti-addition via a bromonium ion intermediate[1]. The biphasic solvent system is critical as it prevents the accumulation of explosive, neat halogen azides.
-
Step 2: Staudinger Reduction & In Situ Cyclization. Traditional catalytic hydrogenation of bromo-azides often leads to competitive dehalogenation. To circumvent this, a Staudinger reduction using triphenylphosphine (PPh₃) is employed[2]. The resulting iminophosphorane hydrolyzes to an amine. Upon the addition of aqueous sodium hydroxide, the amine undergoes an intramolecular Sₙ2 displacement of the bromide to yield the volatile 6-azabicyclo[3.1.0]hexane free base.
-
Step 3: Schotten-Baumann Sulfonylation. The free aziridine is reacted with 3,3-dimethylbutanesulfonyl chloride (neohexylsulfonyl chloride). To minimize the hydrolysis of the sulfonyl chloride while safely neutralizing the HCl byproduct, a modified Schotten-Baumann biphasic system (MTBE/aqueous NaOH) is utilized[3]. MTBE is chosen for its excellent phase separation characteristics and lower toxicity compared to halogenated solvents.
Overall Process Workflow
Figure 1: Unit operations for the scale-up synthesis of the target bicyclic sulfonamide.
Step-by-Step Experimental Protocols
Step 1: Synthesis of trans-1-Azido-2-bromocyclopentane
-
Reactor Charging: Charge a 50 L glass-lined reactor with cyclopentene (1.0 equiv, 10.0 mol) and acetonitrile (15 L).
-
Azide Addition: Add a solution of NaN₃ (1.2 equiv, 12.0 mol) dissolved in deionized water (5 L). Cool the biphasic mixture to 0–5 °C under a nitrogen atmosphere.
-
Bromination: Add NBS (1.1 equiv, 11.0 mol) portion-wise over 2 hours. Process Control: Maintain the internal temperature below 10 °C to control the exothermic bromonium ion formation[1].
-
Reaction Maturation: Stir the mixture for 4 hours at room temperature (20 °C).
-
Workup: Extract the mixture with MTBE (2 × 10 L). Wash the combined organic layers with 5% aqueous Na₂S₂O₃ (5 L) to quench any unreacted electrophilic bromine species.
-
Concentration: Concentrate under reduced pressure (bath temperature < 30 °C) to afford the intermediate as a pale yellow oil. Safety Warning: Do not distill to dryness due to the thermal sensitivity of organic azides.
Step 2: Synthesis of 6-Azabicyclo[3.1.0]hexane (Free Base)
-
Iminophosphorane Formation: Dissolve the crude trans-1-azido-2-bromocyclopentane in THF (20 L) and cool to 0 °C. Add PPh₃ (1.05 equiv based on theoretical yield) dissolved in THF (5 L) dropwise. Process Control: Monitor nitrogen gas evolution; the reaction is self-validating as N₂ bubbles indicate active iminophosphorane formation[2].
-
Hydrolysis: Once N₂ evolution ceases, add deionized water (2 L) and heat the mixture to 40 °C for 3 hours to hydrolyze the intermediate to the corresponding amine.
-
Cyclization: Cool the reactor to 10 °C and add 5 M NaOH (15 mol) slowly. Stir vigorously for 2 hours to promote the intramolecular cyclization.
-
Isolation: Isolate the volatile 6-azabicyclo[3.1.0]hexane by fractional distillation directly from the reaction mixture (b.p. ~110-112 °C at 760 mmHg) or extract into MTBE for immediate telescoping into Step 3.
Mechanistic Pathway of Aziridine Formation
Figure 2: Mechanistic progression of the Staudinger reduction and base-promoted cyclization.
Step 3: Schotten-Baumann Sulfonylation to Target API Intermediate
-
Preparation: Charge a reactor with the MTBE solution of 6-azabicyclo[3.1.0]hexane (approx. 8.5 mol) and cool to 5 °C.
-
Base Addition: Add 20% aqueous NaOH (1.5 equiv) to establish the Schotten-Baumann biphasic conditions[3].
-
Sulfonylation: Add 3,3-dimethylbutanesulfonyl chloride (1.05 equiv, 8.9 mol) dropwise over 1 hour. Process Control: Maintain the internal temperature below 15 °C to prevent competitive hydrolysis of the sulfonyl chloride.
-
Maturation & Workup: Stir vigorously for 4 hours at 20 °C. Separate the organic layer, wash with 1 M HCl (2 L) followed by brine (2 L), and dry over anhydrous Na₂SO₄.
-
Crystallization: Concentrate the solvent under vacuum and crystallize the product from a heptane/ethyl acetate (9:1) mixture. Filter and dry to yield 6-(3,3-dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane as a high-purity white crystalline solid.
Quantitative Data & Quality Control
The scalability of the process was validated across three distinct manufacturing scales. The Process Mass Intensity (PMI) metric was heavily utilized to benchmark the environmental footprint and material efficiency of the synthesis[4].
| Scale | Yield (Overall) | Purity (HPLC) | Process Mass Intensity (PMI) | Key Quality Control Metric |
| 100 g | 68% | >98.5% | 145 | Residual PPh₃O < 1.0% |
| 1.0 kg | 71% | >99.0% | 112 | Residual Bromide < 500 ppm |
| 10.0 kg | 74% | >99.5% | 85 | Water Content (KF) < 0.1% |
Note: The reduction in PMI at the 10.0 kg scale is attributed to optimized solvent recycling during the MTBE extraction and crystallization phases.
References
-
Hassner, A., Boerwinkle, F., & Lavy, A. B. (1970). Stereochemistry of halogen azide additions to olefins. The stability of three-membered iodonium vs. bromonium ions. Journal of the American Chemical Society, 92(16), 4879–4883. URL: [Link]
-
Gololobov, Y. G., Zhmurova, I. N., & Kasukhin, L. F. (1981). Sixty years of staudinger reaction. Tetrahedron, 37(3), 437–472. URL: [Link]
-
Asano, K., & Matsubara, S. (2009). Amphiphilic Organocatalyst for Schotten-Baumann-Type Tosylation of Alcohols under Organic Solvent Free Condition. Organic Letters, 11(8), 1757-1759. URL: [Link]
-
Jimenez-Gonzalez, C., Ponder, C. S., Broxterman, Q. B., & Manley, J. B. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. Organic Process Research & Development, 15(4), 912–917. URL: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane. This unique scaffold is of growing interest in medicinal chemistry, and achieving high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of this specific N-sulfonylation reaction.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses the most common problems encountered during the synthesis, providing a clear path from problem identification to resolution.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in the N-sulfonylation of 6-azabicyclo[3.1.0]hexane are typically traced back to three main areas: reagent quality, reaction conditions, or the workup procedure.[1][2]
Initial Troubleshooting Workflow
Before a deep dive, verify the basics of your setup. This simple flowchart can help isolate the root cause quickly.
Caption: Initial troubleshooting workflow for low sulfonamide yield.
In-Depth Solutions:
| Problem Area | Potential Cause | Recommended Solution & Explanation |
| Reagent Quality | Hydrolysis of 3,3-Dimethylbutanesulfonyl Chloride | The sulfonyl chloride is highly sensitive to moisture and can rapidly hydrolyze to the unreactive 3,3-dimethylbutanesulfonic acid.[1][3] Solution: Always use a freshly opened bottle or purify the sulfonyl chloride via distillation before use. Store it under an inert atmosphere (Argon or Nitrogen) with a desiccant. |
| Impure 6-azabicyclo[3.1.0]hexane | The amine starting material can contain impurities from its synthesis (e.g., residual solvents, unreacted precursors). These can compete for the sulfonylating agent. Solution: Ensure the amine is pure by NMR and/or GC-MS. If necessary, purify by distillation or column chromatography before use. | |
| Reaction Conditions | Presence of Water | Trace amounts of water will preferentially react with the sulfonyl chloride, reducing the amount available for the desired reaction.[1] Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. |
| Incorrect Base or Stoichiometry | An inappropriate or insufficient amount of base can lead to the formation of hydrochloride salt from the amine, which is unreactive. Excess strong base can sometimes promote side reactions. Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at 1.2-1.5 equivalents. Pyridine is generally not recommended as it can sometimes lead to chlorinated byproducts.[3] | |
| Suboptimal Temperature | The reaction may be too slow at room temperature. Forcing the reaction at excessively high temperatures can lead to decomposition of the starting materials or product. Solution: Start the reaction at 0 °C during the addition of the sulfonyl chloride to control any exotherm, then allow it to warm to room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial.[4] Monitor progress by TLC or LC-MS. | |
| Workup & Purification | Product Loss During Extraction | The sulfonamide product may have some water solubility, especially if the aqueous layer's pH is not optimal.[3] Solution: After quenching, ensure the aqueous layer is basic before extraction to keep the product in its neutral form. Extract with a suitable organic solvent like ethyl acetate or dichloromethane multiple times. If product is suspected in the aqueous layer, it can be saturated with NaCl (brine) to "salt out" the organic product. |
Q2: My TLC/LC-MS analysis shows unreacted starting material and multiple side products. What is happening?
This often points to a combination of poor reagent quality and non-optimal reaction conditions.
-
Unreacted Amine: This is a strong indicator of hydrolyzed or degraded sulfonyl chloride. The electrophile is simply not present in sufficient quantity to react. Verify the quality of your 3,3-dimethylbutanesulfonyl chloride.
-
Unreacted Sulfonyl Chloride: This suggests the amine is not sufficiently nucleophilic or the reaction is too slow under the current conditions. Consider gentle heating or increasing the reaction time.[3]
-
Formation of Disulfides (if applicable): While not directly applicable here, in sulfonamide synthesis from thiols, disulfide formation is a common side reaction.[3]
-
Poly-sulfonylation or other side reactions: While less common for secondary amines, ensure a 1:1 stoichiometry is maintained. Adding the sulfonyl chloride solution slowly to the amine solution at a low temperature (0 °C) can minimize side reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to the 6-azabicyclo[3.1.0]hexane precursor?
The 3-azabicyclo[3.1.0]hexane scaffold (a constitutional isomer of your target's core) is commonly synthesized via the cyclopropanation of N-protected 2,5-dihydro-1H-pyrrole using a diazoacetate derivative in the presence of a rhodium or ruthenium catalyst.[5][6][7][8] A similar strategy starting from a suitable cyclopentene derivative could be envisioned for the 6-azabicyclo[3.1.0]hexane system. One reported approach involves an intramolecular cyclopropanation catalyzed by Ru(II).[7][9] Researchers should carefully review the literature for the most efficient and scalable synthesis of the specific 6-azabicyclo[3.1.0]hexane isomer required.
Q2: How do I prepare and handle 3,3-Dimethylbutanesulfonyl chloride?
Since this is not a common commercially available reagent, it may need to be synthesized. A standard method involves the reaction of the corresponding sulfonic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[10] An alternative route is the reaction of 3,3-dimethylbutanoic acid with phosphorus trichloride to form the acyl chloride, though this is for the carbonyl analog.[11]
Crucial Handling Points:
-
Moisture Sensitivity: As an acyl chloride, it is extremely reactive with water and alcohols.[12] Handle it exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Storage: Store in a sealed container under argon or nitrogen in a cool, dry place. Long-term storage at room temperature can lead to decomposition.[13]
-
Purity Check: Before use, a small aliquot can be checked by ¹H NMR to ensure its integrity. The presence of a broad peak corresponding to the sulfonic acid indicates hydrolysis.
Q3: What is the mechanism of the N-sulfonylation reaction?
The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the 6-azabicyclo[3.1.0]hexane acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base then assists in removing the proton from the nitrogen and the chloride leaving group is eliminated.
Caption: Mechanism of N-sulfonylation.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on general methods for N-sulfonylation of secondary amines. Optimization may be required.
Reagents & Recommended Parameters
| Reagent/Parameter | Value/Type | Molar Eq. | Notes |
| 6-azabicyclo[3.1.0]hexane | - | 1.0 | Ensure high purity (>98%). |
| 3,3-Dimethylbutanesulfonyl Chloride | - | 1.1 | Use freshly purified/opened reagent. |
| Base | Triethylamine (TEA) | 1.5 | Non-nucleophilic, scavenges HCl. |
| Solvent | Dichloromethane (DCM) | - | Anhydrous grade. |
| Reaction Temperature | 0 °C to Room Temp. | - | Control exotherm during addition. |
| Reaction Time | 4-16 hours | - | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 6-azabicyclo[3.1.0]hexane (1.0 eq.).
-
Solvent & Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq.).
-
Sulfonyl Chloride Addition: In a separate flame-dried flask, dissolve 3,3-dimethylbutanesulfonyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours).
-
Workup: Quench the reaction by slowly adding water.[1] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.[1]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. Benchchem.
- Technical Support Center: Sulfonylation Reactions. Benchchem.
- Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. ResearchGate.
- Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. PMC.
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications.
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.it.
- Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... ResearchGate.
- Synthesis of sulfonyl chloride substrate precursors.
- 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. ResearchGate.
- Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed.
- What are some common causes of low reaction yields? Reddit.
- Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate.
- Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores.
- Organic Syntheses Procedure.
- Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. PMC.
- 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed.
- Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. PMC.
- The preparation method of 3,3-dimethylbutyryl chloride. Google Patents.
- Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. ResearchGate.
- An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI.
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PMC.
- 3,3-Dimethylbutanoyl chloride. CymitQuimica.
- Electrochemically Induced Synthesis of Sulfonylated N-Unsubstituted Enamines from Vinyl Azides and Sulfonyl Hydrazides. ACS Publications.
- Synthesis of 6-(3-methyl)-6-azabicyclo[3.1.0]hexan-2-ol from cyclopentanone.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
- Recent advances in the synthesis of N-acyl sulfonamides. Semantic Scholar.
- 3,5-Dimethylbenzenesulfonyl chloride. Smolecule.
- Recent Advances in Synthetic Routes to Azacycles. MDPI.
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- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing Enantioselectivity in the Synthesis of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the asymmetric synthesis of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving high enantiomeric excess (e.e.) for this specific chiral scaffold. The 3-azabicyclo[3.1.0]hexane core is a privileged structural motif in medicinal chemistry, appearing in various biologically active compounds.[1][2] Achieving stereochemical purity is therefore paramount for pharmacological efficacy and safety.
This guide moves beyond standard protocols to offer a troubleshooting framework grounded in mechanistic principles and field-proven insights.
Part 1: Foundational Concepts & Common Challenges
This section addresses the fundamental strategies and the primary hurdles encountered in the synthesis.
Q1: What is the most common and effective strategy for synthesizing the N-sulfonyl-6-azabicyclo[3.1.0]hexane core enantioselectively?
The most prevalent and effective method is the intramolecular cyclopropanation of a suitable homoallylic precursor. In the context of your target molecule, this involves the decomposition of an allylic diazoacetate in the presence of a chiral catalyst or, more directly, a transition-metal-catalyzed intramolecular C-H amination/aziridination of a homoallylic amine.
Given the N-sulfonyl group, the key reaction is typically a transition-metal-catalyzed intramolecular nitrene transfer from a sulfonyl azide or a related precursor to the olefin within the same molecule. Chiral catalysts, particularly those based on rhodium (Rh), copper (Cu), and ruthenium (Ru), are employed to orchestrate the approach of the nitrene to the double bond in a stereocontrolled manner, thereby inducing enantioselectivity.[3][4]
The general transformation can be visualized as follows:
Caption: Hierarchical troubleshooting workflow for low enantiomeric excess.
Q3: How does the choice of metal catalyst and chiral ligand affect enantioselectivity?
This is the most influential factor. The catalyst and its chiral ligand form the asymmetric environment where the key bond-forming step occurs.
-
Metal Center (Rh, Ru, Cu):
-
Rhodium (Rh): Dirhodium(II) tetracarboxylate catalysts, such as Rh₂(OAc)₄ or chiral variants like Rh₂(esp)₂, are highly effective for carbene/nitrene transfer reactions. [5][6]They are often the first choice due to their high activity. For enantioselectivity, the carboxylate ligands are replaced with chiral ones.
-
Copper (Cu): Copper(I) complexes with chiral ligands like bisoxazolines (BOX) or BINAP are well-established for asymmetric cyclopropanation and aziridination. [7]They may require lower temperatures and can be sensitive to air and moisture.
-
Ruthenium (Ru): Ru(II)-based catalysts have also been successfully employed for intramolecular cyclopropanation, offering a different reactivity profile that may be beneficial for specific substrates. [4][8]
-
-
Chiral Ligands:
-
Causality: The ligand's structure creates a chiral pocket around the metal's active site. It sterically and electronically differentiates the two faces of the approaching alkene, favoring one pathway over the other.
-
Common Classes: For your system, ligands such as chiral carboxylates for Rh(II) catalysts or BOX/Phosferrox ligands for Cu(I) are excellent starting points. [1][7] * Troubleshooting Insight: If your current ligand is failing, it may not be providing sufficient steric hindrance or the electronic properties may be mismatched with the sulfonylated nitrene intermediate. The bulky 3,3-dimethylbutanesulfonyl group requires a well-defined chiral pocket. Screening a panel of ligands with varying steric and electronic properties is a standard and necessary step.
-
Q4: My catalyst/ligand system is well-cited, but my e.e. is still low. Could reaction conditions be the culprit?
Absolutely. The "same" catalyst can give vastly different results under different conditions.
-
Temperature: This is a critical parameter. Lowering the reaction temperature often enhances enantioselectivity.
-
Causality: At higher temperatures, the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers becomes less significant relative to the available thermal energy (kT). This allows the reaction to proceed more readily through the higher-energy, less-selective pathway, thus eroding the e.e. Reactions run at 0 °C, -20 °C, or even -78 °C frequently show marked improvement in selectivity. [6]* Solvent: The solvent can influence catalyst conformation and substrate solvation.
-
Causality: Coordinating solvents can sometimes compete for binding sites on the metal catalyst, altering the structure of the chiral environment and reducing enantiocontrol. Non-coordinating, non-polar solvents like dichloromethane (DCM), toluene, or hexane are often preferred. [9]A solvent screen is highly recommended.
-
-
Concentration & Addition Rate: For reactions involving the formation of highly reactive intermediates like nitrenes, slow addition of the precursor to the catalyst solution is crucial.
-
Causality: Slow addition maintains a low concentration of the reactive intermediate, minimizing side reactions (like dimerization) and ensuring that each molecule reacts within the catalyst's chiral pocket rather than in the bulk solution. This gives the catalyst time to "turn over" effectively. [6]
-
Q5: Are there any advanced or alternative strategies if conventional methods fail to provide high e.e.?
Yes. When traditional small-molecule catalysts are insufficient, biocatalysis offers a powerful alternative with often exquisite selectivity.
-
Enzyme-Catalyzed Cyclopropanation: Engineered enzymes, particularly variants of cytochrome P450 and myoglobin, have been developed to catalyze non-natural carbene/nitrene transfer reactions. [10][11][12] * Causality & Advantage: The enzyme's active site is an intricately pre-organized chiral pocket. This protein scaffold provides a level of stereocontrol that is very difficult to replicate with smaller synthetic catalysts. These reactions can often be run in aqueous media under mild conditions and can achieve >99% e.e. for challenging substrates. [10][11]While it requires expertise in molecular biology and protein expression, it is a state-of-the-art solution for intractable selectivity problems.
Part 3: Protocols & Comparative Data
Experimental Protocol: General Procedure for a Rh(II)-Catalyzed Asymmetric Intramolecular Cyclopropanation
This is a representative protocol and must be optimized for your specific substrate.
-
Catalyst Preparation: To a flame-dried, argon-purged flask, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane, to achieve a final substrate concentration of ~0.1 M).
-
Temperature Control: Cool the solution to the desired temperature (start with 0 °C or -20 °C).
-
Substrate Addition: Dissolve the homoallylic sulfonyl azide precursor in the same anhydrous solvent. Using a syringe pump, add the precursor solution to the stirred catalyst solution over a period of 4-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
-
Analysis: Determine the yield and analyze the enantiomeric excess using chiral HPLC or SFC.
Data Table: Comparison of Catalytic Systems for Azabicycle Synthesis
| Catalyst System | Substrate Type | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| Rh₂(esp)₂ | N-Boc-2,5-dihydropyrrole + Diazoacetate | Toluene | 90 | 76 | N/A (Diastereo) | [5] |
| Cu(I)-BINAP | α-Imino Ester + Diazomethane | Toluene | -20 | High | up to 72 | [7] |
| Engineered Myoglobin | Styrene + Diazoacetate | Buffer | 25 | High | >99 | [10] |
| Engineered P450-BM3 | N,N-diethyl-2-phenylacrylamide | Buffer | 25 | 86 | 92 | [11][12] |
| Planar Chiral Rh(III) | Unactivated Alkene + Dioxazolone | DCE | 40 | 23-95 | 92-98 | [3] |
Note: This table provides a general comparison from related literature; direct extrapolation to the target molecule requires experimental validation.
References
-
Lilly, J. D., & Davies, H. M. L. (2017). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 19(19), 5256–5259. [Link]
-
Wang, Z. J., et al. (2018). Redox Engineering of Myoglobin by Cofactor Substitution to Enhance Cyclopropanation Reactivity. Angewandte Chemie International Edition, 57(34), 10944-10948. [Link]
-
Bordeaux, M., et al. (2015). Improved cyclopropanation activity of histidine-ligated cytochrome P450 enables enantioselective formal synthesis of levomilnacipran. ACS Catalysis, 5(7), 4345-4349. [Link]
-
Ghorai, M. K., et al. (2011). Highly Diastereoselective Synthesis of 1-Pyrrolines via SnCl4-Promoted [3 + 2] Cycloaddition between Activated Donor–Acceptor Cyclopropanes and Nitriles. Organic Letters, 13(22), 6046-6049. [Link]
-
Bordeaux, M., et al. (2015). Improved cyclopropanation activity of histidine-ligated cytochrome P450 enables the enantioselective formal synthesis of levomilnacipran. H1 Connect. [Link]
-
Hu, X. E. (2004). Recent Synthetic Applications of Chiral Aziridines. Current Organic Synthesis, 1(1), 13-37. [Link]
-
Lilly, J. D., & Davies, H. M. L. (2018). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters, 20(6), 1636–1639. [Link]
-
Lauridsen, V. H., et al. (2017). Enantioselective Three-Step Synthesis of Homo-β-proline: A Donor-Acceptor Cyclopropane as Key Intermediate. The Journal of Organic Chemistry, 82(11), 5966-5971. [Link]
-
Wang, Y., et al. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 146(2), 1637–1645. [Link]
-
Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(19), 2501-2504. [Link]
-
Singh, A., & Singh, V. K. (2021). Recent Advances of Chiral N-Based Ligands in Palladium-Catalyzed Asymmetric Transformations. Catalysts, 11(8), 943. [Link]
-
Davies, H. M. L., & Lilly, J. D. (2018). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Request PDF. [Link]
-
Antheaume, C., et al. (2004). Catalytic enantioselective formation of aziridines from α-imino esters. Organic & Biomolecular Chemistry, 2(21), 3053-3058. [Link]
-
Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Institut Polytechnique de Paris. [Link]
-
Veselý, J., & Alemán, J. (2016). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 12, 2069–2101. [Link]
- Various Authors. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
Das, B., et al. (2023). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Journal of the American Chemical Society, 145(38), 20835–20841. [Link]
-
Tomilov, Y. V., & Shulishov, E. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 848-857. [Link]
-
Kim, S., et al. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. Medicinal Chemistry Research, 32(12), 2269-2276. [Link]
-
Taber, D. F. (2004). Asymmetric Synthesis of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]
-
Wang, S., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3704. [Link]
-
Epstein, J. W., et al. (1978). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 21(8), 784-788. [Link]
-
Kim, S., et al. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. ResearchGate. [Link]
- Various Authors. (2022). Synthesis method of 6,6-dimethyl-3-azabicyclo [3.1.0] hexane or derivative thereof.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 11. Improved cyclopropanation activity of histidine-ligated cytochrome P450 enables enantioselective formal synthesis of levomilnacipran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved cyclopropanation activity ... | Article | H1 Connect [archive.connect.h1.co]
best practices for long-term storage of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Welcome to the Technical Support Center for 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane .
As a highly specialized bicyclic N-sulfonyl aziridine, this compound is a valuable but reactive intermediate in drug development. Its molecular architecture—a highly strained 3-membered aziridine ring fused to a cyclopentane system and activated by a strongly electron-withdrawing neohexanesulfonyl group—makes it exceptionally electrophilic.
This guide provides field-proven, mechanistically grounded protocols to prevent nucleophilic ring-opening and spontaneous polymerization during long-term storage.
Quantitative Storage Parameters
To maintain structural integrity and prevent degradation, strictly adhere to the following empirical storage parameters.
| Storage Duration | Recommended Temperature | Atmosphere | Container Type | Estimated Shelf Life |
| Working Stock (<1 week) | 2°C to 8°C | Argon (Heavy) | Amber glass, PTFE-lined cap | 1–2 weeks |
| Short-Term (1–6 months) | -20°C | Argon (Heavy) | Amber glass, PTFE-lined cap | 6 months |
| Long-Term (>6 months) | -80°C | Argon (Heavy) | Sealed glass ampoule | >2 years |
| Solution (Anhydrous) | -80°C | Argon (Heavy) | Schlenk flask / Sealed ampoule | <48 hours |
Troubleshooting & FAQs
Q: My NMR spectrum shows new peaks corresponding to a sulfonamido alcohol. What went wrong? A: This is a classic symptom of moisture contamination. The 6-azabicyclo[3.1.0]hexane system contains a highly strained aziridine ring. The attachment of the strongly electron-withdrawing sulfonyl group activates this ring, making it highly electrophilic. Even trace atmospheric moisture can act as a nucleophile, attacking the aziridine carbon in an SN2 -like fashion to relieve ring strain, yielding a ring-opened sulfonamido alcohol[1]. Always ensure handling is done in a glovebox or under a Schlenk line.
Q: Can I store the compound dissolved in DMSO or DCM for long-term use? A: It is strongly advised against. While N-sulfonyl aziridines can be temporarily dissolved in strictly anhydrous, amine-free solvents for immediate reactions, long-term storage in solution drastically lowers the activation energy for nucleophilic attack or spontaneous polymerization[2]. If solution storage is unavoidable, use anhydrous, acid-free solvents, store at -80°C, and use within 48 hours.
Q: The compound appears to have polymerized into an insoluble white powder. Why? A: N-sulfonyl aziridines can undergo spontaneous ring-opening polymerization if exposed to trace acidic impurities or elevated temperatures[2]. Protons coordinate to the sulfonyl oxygen or aziridine nitrogen, further activating the ring and initiating a cascade where one ring-opened molecule attacks another. To prevent this, store the compound at -20°C or lower, and ensure all glassware is base-washed and perfectly dry.
Q: How should I handle freeze-thaw cycles? A: You must avoid them entirely. Repeated thermal cycling introduces condensation. Water acts as a nucleophile, leading to rapid hydrolysis of the aziridine ring[3]. You must aliquot the bulk material into single-use vials upon initial receipt.
Mechanistic Visualization: Degradation vs. Stability
The following diagram illustrates the chemical causality behind the storage requirements, contrasting stable storage conditions with the primary degradation pathways.
Mechanistic pathway of N-sulfonyl aziridine degradation via nucleophilic ring-opening.
Experimental Protocol: Anhydrous Aliquoting & Cryogenic Storage
To guarantee the integrity of the compound, utilize this self-validating Standard Operating Procedure (SOP) for preparing single-use aliquots.
Step 1: Glassware Preparation
-
Action: Base-wash amber glass vials, rinse with deionized water, and bake at 150°C for at least 4 hours. Cool in a desiccator under active vacuum.
-
Causality: Standard glass surfaces naturally adsorb moisture and can possess trace acidic silanol sites. Base-washing neutralizes acids, and baking eliminates surface-bound water that would otherwise initiate aziridine hydrolysis over months of storage[4].
Step 2: Thermal Equilibration
-
Action: If the bulk compound is stored cold, allow the sealed container to equilibrate to room temperature (approx. 20–25°C) in a desiccator for 1 hour before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly hygroscopic and electrophilic compound, triggering rapid degradation.
Step 3: Inert Aliquoting
-
Action: Inside a nitrogen or argon-filled glovebox, transfer the required mass of the solid into the pre-dried amber vials.
-
Causality: The physical barrier of a glovebox is the only reliable way to completely exclude atmospheric water and oxygen during mass transfer.
Step 4: Argon Backfilling
-
Action: Purge the headspace of each vial with heavy Argon gas for 10 seconds prior to capping.
-
Causality: Argon is denser than Nitrogen and air. It sinks to the bottom of the vial, forming a protective, inert blanket over the solid that effectively displaces residual nucleophilic gases.
Step 5: Sealing & Storage
-
Action: Cap tightly with PTFE-lined screw caps, wrap the seal with Parafilm, and transfer immediately to a -20°C (or -80°C) freezer.
-
Causality: PTFE is chemically inert. Standard rubber or silicone septa contain plasticizers and trace moisture that can leach into the vial and act as nucleophiles. Low thermal energy kinetically traps the compound, preventing spontaneous polymerization[2].
Step 6: System Validation
-
Action: Run a baseline 1 H-NMR on a "dummy" aliquot after 24 hours of storage.
-
Causality (Self-Validation): The absence of new signals at δ 3.5–4.0 ppm (typical for ring-opened protons adjacent to newly formed hydroxyl/amino groups) validates the anhydrous integrity of your sealing workflow.
References
- Safety Data Sheet - CymitQuimica - cymitquimica.com
- Electrochemical Ring Opening and [3 + 2] Cycloaddition of Aziridines: Access to 1,2-Bifunctionalized Products and Imidazolines - ACS Public
- Regioselective ring opening of N-sulfonyl aziridines 271 and 272 with N-hydroxylimide 270 - ResearchG
- Polymerizations of Nitrophenylsulfonyl-Activated Aziridines - ACS Public
Sources
A Comparative Guide to HPLC Method Validation for Purity Analysis of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the novel active pharmaceutical ingredient (API), 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and safety of new chemical entities.
The management of a drug's impurity profile is a critical aspect of pharmaceutical manufacturing.[4] Purity assessment is essential to guarantee the integrity of data from biological assays and to ensure patient safety.[5][6] For most small molecule drug substances, HPLC with UV detection is the primary analytical tool for final product purity analysis.[4][7]
Proposed HPLC-UV Method: Rationale and Design
The molecular structure of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane—possessing a non-polar dimethylbutane group and a polar sulfonyl group attached to a bicyclic amine core—suggests a compound of intermediate polarity. This necessitates a versatile chromatographic approach. Reversed-phase HPLC is the most common and effective method for a wide range of small molecules, making it the logical starting point.[8][9]
Chromatographic Conditions
The selection of chromatographic parameters is pivotal for achieving optimal separation of the main compound from any potential impurities or degradation products.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is a non-polar, industry-standard choice effective for a vast array of small molecules.[8] A 5 µm particle size offers a good balance between resolution and backpressure.[10] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | A gradient elution is proposed to separate compounds with a range of polarities. Acetonitrile is a common organic modifier, and formic acid helps to protonate silanol groups on the column and the analyte, leading to sharper peaks and improved peak shape. |
| Gradient | 5% to 95% Acetonitrile over 20 minutes | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 210 nm | The sulfonyl group lacks a strong chromophore in the higher UV range. Detection at a lower wavelength like 210 nm is necessary to ensure sensitivity for the API and potential impurities that may lack significant chromophores. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
The Validation Protocol: A Framework for Trust
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][11][12] The following validation characteristics, as defined by the ICH Q2(R1) guideline, must be thoroughly evaluated.[1][2][13]
dot digraph "HPLC_Method_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions Dev [label="Method Development\n(Selectivity & System Suitability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protocol [label="Write Validation Protocol\n(Define Parameters & Acceptance Criteria)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spec [label="Specificity\n(Forced Degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lin [label="Linearity & Range", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acc [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prec [label="Precision\n(Repeatability & Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD [label="LOD & LOQ", fillcolor="#FBBC05", fontcolor="#202124"]; Rob [label="Robustness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Final Validation Report\n(Summarize Data & Conclude)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Dev -> Protocol; Protocol -> Spec; Spec -> Lin [label="Confirms\nSelectivity"]; Lin -> Acc; Acc -> Prec; Lin -> LOD; Prec -> Rob; LOD -> Rob; Rob -> Report; } caption="Figure 1: Overall HPLC Method Validation Workflow."
Specificity (Stability-Indicating Properties)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[14] A crucial component of this is performing forced degradation studies.[15][16]
Experimental Protocol:
-
Prepare Stock Solutions: Prepare solutions of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the solutions to the following conditions as per ICH Q1A(R2) guidelines[17]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 80°C for 48 hours.
-
Photolytic: Solution exposed to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).
-
-
Analysis: Analyze a control (unstressed) sample and each stressed sample by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity.
Acceptance Criteria:
-
The method must be able to separate the main peak from all degradation product peaks.
-
The main peak should have no detectable co-eluting peaks, as confirmed by peak purity analysis.
-
A degradation of 5-20% is generally considered suitable for demonstrating the stability-indicating nature of the method.[17]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[14] The range is the interval over which this proportionality is established.
Experimental Protocol:
-
Prepare Standards: From a certified reference standard, prepare at least five concentrations spanning the expected working range. For a purity analysis, this is typically from the Limit of Quantitation (LOQ) to 120% of the nominal concentration (e.g., 50% to 150%).
-
Analysis: Inject each concentration in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be minimal and not statistically different from zero.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
| 1 (LOQ) | 1 | 12,500 |
| 2 | 50 | 625,000 |
| 3 | 100 | 1,250,000 |
| 4 | 125 | 1,562,500 |
| 5 | 150 | 1,875,000 |
| Table 1: Example Linearity Data |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[14] It is often determined by a recovery study.
Experimental Protocol:
-
Spike Samples: Prepare a placebo (a mixture of all formulation components except the API). Spike the placebo with known concentrations of the API at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: Prepare three samples at each concentration level and analyze them.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 100.5 | 100.5% |
| 120% | 120 | 119.4 | 99.5% |
| Table 2: Example Accuracy (Recovery) Data |
Precision
Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze six independent samples of the API at 100% of the nominal concentration on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculation: Calculate the Relative Standard Deviation (%RSD) for the results of each study.
Acceptance Criteria:
-
Repeatability: %RSD ≤ 1.0%
-
Intermediate Precision: %RSD ≤ 2.0%
| Precision Study | Assay Value (% Label Claim) | Mean | %RSD |
| Repeatability | 99.8, 100.1, 99.5, 100.2, 99.9, 100.0 | 99.92 | 0.25% |
| Intermediate Precision | 100.5, 99.4, 101.0, 99.8, 100.3, 100.8 | 100.3 | 0.61% |
| Table 3: Example Precision Data |
dot digraph "Validation_Parameter_Interrelation" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Specificity [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Range [label="Range", fillcolor="#FBBC05", fontcolor="#202124"]; LOQ [label="LOQ", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suitability [label="System Suitability", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Specificity -> Accuracy [label="Ensures measurement\nof correct analyte"]; Linearity -> Accuracy; Linearity -> Precision; Accuracy -> Range; Precision -> Range; Range -> LOQ [label="Defines lower boundary"]; {Accuracy, Precision, Linearity} -> Robustness [label="Tested under varied\nconditions"]; Suitability -> {Accuracy, Precision, Linearity, Specificity} [label="Prerequisite for\nall tests"]; } caption="Figure 2: Interrelationship of Key Validation Parameters."
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2]
Experimental Protocol (Based on Signal-to-Noise):
-
Determine Noise: Analyze a blank solution multiple times and determine the standard deviation of the baseline noise in a region close to the expected retention time of the analyte.
-
Calculate LOD and LOQ:
-
LOD ≈ 3.3 × (Standard Deviation of Noise / Slope of Linearity Curve)
-
LOQ ≈ 10 × (Standard Deviation of Noise / Slope of Linearity Curve)
-
-
Confirmation: Prepare solutions at the calculated LOQ concentration and analyze them to confirm that the precision and accuracy criteria are met at this level.
Acceptance Criteria:
-
LOQ Precision: %RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary Parameters: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
-
Analysis: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits for all varied conditions.
-
The assay results should not significantly change.
Comparison with Alternative Methodologies
While HPLC-UV is the workhorse for pharmaceutical purity analysis, other methods could be considered.
| Method | Advantages | Disadvantages | Suitability for this Application |
| HPLC-UV (Proposed) | Robust, reproducible, widely available, cost-effective.[15] | Requires the analyte to have a UV chromophore. May not be able to distinguish between impurities with the same retention time and UV spectrum. | Excellent. The proposed method is the industry standard for purity analysis of small-molecule APIs and is well-suited for routine quality control.[4][18] |
| LC-MS | Provides molecular weight information, offering higher specificity and aiding in impurity identification.[6][19] | More expensive, complex instrumentation. Quantitative response can be more variable than UV. | Complementary. Ideal for impurity identification during development and for characterizing degradation products found during forced degradation studies.[4] Not typically used for routine release testing unless impurities lack a chromophore. |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds. | The target molecule has a high molecular weight and low volatility, making it unsuitable for GC without derivatization. | Poor. The compound is not amenable to GC analysis. |
Conclusion
This guide outlines a scientifically sound and regulatory-compliant approach for the validation of an HPLC method for the purity analysis of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane. The proposed reversed-phase HPLC-UV method, when validated according to the described protocols, will provide a reliable, accurate, and precise tool for ensuring the quality and consistency of this API. Adherence to the principles of the ICH Q2(R1) guideline is paramount for successful regulatory submissions and for guaranteeing the safety and efficacy of the final drug product.[11][20] The validation process is not a one-time event but part of the analytical procedure's lifecycle, ensuring its continued suitability.[14]
References
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. Available at: [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]
-
A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available at: [Link]
-
Impurity Identification in Small-Molecule APIs. Pharma's Almanac. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Picking the Perfect HPLC Column. Biocompare. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
5 Main Types of HPLC Columns Explained. Torontech. Available at: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Available at: [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. BioPharm International. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
Small Molecule Identity and Purity Testing. Pacific BioLabs. Available at: [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]
-
FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
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- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 3. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
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A Comparative Guide to the LC-MS/MS Quantification of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane in Biological Samples
This guide provides a comprehensive comparison of methodologies for the development and validation of a robust and reliable LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method for the quantification of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane in biological samples. As a novel therapeutic agent, the accurate measurement of its concentration in matrices such as plasma, serum, or urine is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies in drug development.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting data to guide experimental choices.
Introduction to the Analyte and the Importance of Bioanalysis
6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane is a small molecule containing a sulfonyl group and a bicyclic hexane core. The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a number of pharmaceutical compounds.[2][3][4] The physicochemical properties of the target analyte, including its polarity and potential for metabolic transformation, must be considered when developing a quantitative bioanalytical method. LC-MS/MS is the gold standard for such applications due to its high sensitivity, selectivity, and wide dynamic range.[1]
A Head-to-Head Comparison of Sample Preparation Strategies
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences, and concentrate the analyte to improve detection.[5] The choice of sample preparation technique is critical and can significantly impact method performance, throughput, and cost. Here, we compare three common approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is a simple and rapid method that involves adding an organic solvent, such as acetonitrile or methanol, to the biological sample to precipitate proteins.[6][7][8]
Experimental Protocol: Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.[6]
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[5][7] This technique can provide a cleaner extract than PPT.
Experimental Protocol: Liquid-Liquid Extraction
-
To 100 µL of the biological sample, add the internal standard and 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture vigorously for 5-10 minutes to facilitate analyte extraction into the organic phase.
-
Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while matrix components are washed away.[5][9][10]
Experimental Protocol: Solid-Phase Extraction
-
Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange for a potentially basic analyte) with methanol followed by water.
-
Loading: Load the pre-treated biological sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the analyte of interest with a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.[5]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
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- 10. waters.com [waters.com]
A Comparative Benchmarking Guide to the Synthetic Routes of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Introduction
The 6-azabicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, valued for its conformational rigidity which allows for the precise spatial orientation of pharmacophoric groups. This guide provides a comparative analysis of two synthetic routes for the synthesis of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane, a compound of interest for drug discovery programs. The routes are evaluated based on efficiency, scalability, and the availability of starting materials, providing researchers with the critical information needed to select the optimal pathway for their specific needs.
Retrosynthetic Analysis
The target molecule can be disconnected at the sulfonamide bond, suggesting a convergent synthesis. This involves the separate preparation of the 6-azabicyclo[3.1.0]hexane core and the 3,3-dimethylbutanesulfonyl chloride side chain, followed by a final coupling step. This approach allows for flexibility and optimization of each branch of the synthesis independently.
Route 1: Rhodium-Catalyzed Cyclopropanation and Thiol-Derived Sulfonyl Chloride
This route focuses on a well-established rhodium-catalyzed cyclopropanation to construct the bicyclic core and a reliable oxidative chlorination of a thiol to prepare the sulfonyl chloride.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocols for Route 1
Part 1: Synthesis of 6-Azabicyclo[3.1.0]hexane
-
Step 1a: Synthesis of N-Boc-6-azabicyclo[3.1.0]hexane.
-
To a solution of N-Boc-2,5-dihydropyrrole (1 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of a rhodium catalyst, for example, dirhodium(II) tetraacetate (Rh₂(OAc)₄, ~1 mol%).
-
Add a solution of ethyl diazoacetate (1.1-1.5 equivalents) in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction until completion, which can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield N-Boc-6-azabicyclo[3.1.0]hexane. This cyclopropanation of N-Boc-2,5-dihydropyrrole is a known procedure, though yields can be variable and require optimization.[1][2][3]
-
-
Step 1b: Deprotection to 6-Azabicyclo[3.1.0]hexane.
-
Dissolve the N-Boc-6-azabicyclo[3.1.0]hexane in a suitable solvent like dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
The product is typically isolated as a salt (e.g., hydrochloride or trifluoroacetate) after removal of the solvent and excess acid. The free base can be obtained by neutralization with a suitable base.
-
Part 2: Synthesis of 3,3-Dimethylbutanesulfonyl Chloride
-
Step 2a: Synthesis of Neopentyl Bromide.
-
3,3-Dimethyl-1-butanol (neopentyl alcohol) is treated with a brominating agent such as phosphorus tribromide (PBr₃) to yield neopentyl bromide. This is a standard transformation of a primary alcohol to an alkyl halide.
-
-
Step 2b: Synthesis of 3,3-Dimethylbutane-1-thiol.
-
Neopentyl bromide is reacted with a source of sulfhydryl anion, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent like DMF to produce 3,3-dimethylbutane-1-thiol (neopentyl mercaptan).[4]
-
-
Step 2c: Oxidative Chlorination to 3,3-Dimethylbutanesulfonyl Chloride.
-
A highly efficient method for this transformation involves the use of hydrogen peroxide and a catalyst like zirconium tetrachloride (ZrCl₄).[5][6]
-
To a solution of 3,3-dimethylbutane-1-thiol (1 equivalent) in acetonitrile, add 30% hydrogen peroxide (approximately 2 equivalents) followed by zirconium tetrachloride (1 equivalent).
-
The reaction is typically rapid and exothermic. After a short stirring period at room temperature, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to give the crude sulfonyl chloride, which can be purified by distillation or chromatography.
-
Part 3: Final Coupling
-
Step 3: Synthesis of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane.
-
Dissolve 6-azabicyclo[3.1.0]hexane (as the free base or in the presence of a non-nucleophilic base like triethylamine or DIPEA) in an aprotic solvent such as dichloromethane.
-
Cool the solution in an ice bath and add a solution of 3,3-dimethylbutanesulfonyl chloride (1-1.2 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The final product is purified by column chromatography.
-
Route 2: Alternative Cyclopropanation and Sulfonyl Chloride Synthesis
This route explores an alternative, potentially more scalable or cost-effective, method for the key transformations. For the bicyclic core, an intramolecular cyclopropanation is considered. For the sulfonyl chloride, a direct chlorosulfonation approach is evaluated.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols for Route 2
Part 1: Synthesis of 6-Azabicyclo[3.1.0]hexane (Alternative)
-
Step 1: Intramolecular Cyclopropanation.
-
This approach involves the synthesis of a suitable diazoacetate precursor derived from an allylic amine. For instance, a protected allylamine can be acylated with a diazoacetylating agent.
-
The resulting α-diazo ester is then subjected to an intramolecular cyclopropanation reaction, often catalyzed by a transition metal complex such as those of ruthenium(II).[7] This method can offer high stereocontrol.
-
The resulting cyclized product would be a protected derivative of 6-azabicyclo[3.1.0]hexane, which would then require deprotection and potentially other functional group manipulations to yield the parent heterocycle.
-
Part 2: Synthesis of 3,3-Dimethylbutanesulfonyl Chloride (Alternative)
-
Step 2: Direct Chlorosulfonation.
-
While challenging for alkanes with tertiary carbons due to potential carbocation rearrangements, direct chlorosulfonation of neopentane with chlorosulfonic acid could be explored. However, this reaction is often unselective and can lead to a mixture of products. A more controlled approach would be the chlorosulfonation of a derivative.
-
Part 3: Final Coupling
-
Step 3: Synthesis of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane.
-
The final coupling step would be identical to that described in Route 1.
-
Comparative Analysis
| Parameter | Route 1 | Route 2 | Rationale and Field Insights |
| Overall Yield | Moderate | Potentially higher for the bicyclic core, but lower for the sulfonyl chloride | Route 1 relies on well-established, albeit multi-step, transformations. The intramolecular cyclopropanation in Route 2 can be very efficient. However, direct chlorosulfonation of neopentane is problematic. |
| Scalability | Good | Moderate | The individual steps in Route 1 are generally scalable. Intramolecular reactions in Route 2 can sometimes be challenging to scale up. Direct chlorosulfonation is often difficult to control on a large scale. |
| Starting Material Cost & Availability | Readily available | Neopentane is inexpensive, but the precursors for intramolecular cyclopropanation may require synthesis. | N-Boc-2,5-dihydropyrrole and 3,3-dimethyl-1-butanol are commercially available. The synthesis of the diazo precursor for Route 2 adds steps and cost. |
| Safety & Environmental Impact | Use of diazo compounds and strong acids/bases. | Use of potentially explosive diazo compounds and highly corrosive chlorosulfonic acid. | Both routes involve hazardous reagents. The use of ethyl diazoacetate in Route 1 is a known hazard that requires careful handling. Chlorosulfonic acid in Route 2 is highly corrosive and reacts violently with water. |
| Number of Steps | Longer | Potentially shorter if direct chlorosulfonation is feasible. | Route 1 has more discrete steps for the synthesis of both key intermediates. Route 2 offers a more convergent path to the sulfonyl chloride, but the synthesis of the bicyclic core precursor can be lengthy. |
Conclusion and Recommendations
For laboratory-scale synthesis and initial drug discovery efforts, Route 1 offers a more reliable and predictable pathway . The steps are well-documented in the literature for analogous systems, and the starting materials are readily accessible. While the number of steps may be higher, the individual transformations are generally high-yielding and amenable to purification.
Route 2 presents an interesting alternative, particularly the intramolecular cyclopropanation strategy , which could be advantageous for establishing stereochemistry. However, the synthesis of the requisite 3,3-dimethylbutanesulfonyl chloride via direct chlorosulfonation is likely to be low-yielding and non-selective. A more practical approach for Route 2 would be to combine the intramolecular cyclopropanation for the core with the thiol-based synthesis of the sulfonyl chloride from Route 1.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including the scale of synthesis, cost considerations, and available expertise in handling the hazardous reagents involved.
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A Comparative Guide to the Reproducibility of Spectroscopic Data for 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane
Introduction: The Imperative of Reproducibility in Modern Drug Discovery
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is the bedrock upon which all subsequent biological and clinical data are built. The reproducibility of this characterization is not merely an academic exercise; it is a fundamental requirement for ensuring the integrity and validity of scientific findings.[1] An erroneous or incomplete structural assignment can lead to years of wasted research and significant financial loss. This guide provides an in-depth analysis of the spectroscopic data for a novel sulfonylated amine, 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane, a compound class with potential applications in medicinal chemistry due to the prevalence of the azabicyclo[3.1.0]hexane scaffold in bioactive molecules.[2][3]
We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—as they apply to this specific molecule. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for establishing robust, self-validating protocols that ensure the highest level of data fidelity and reproducibility.[4]
Methodology: Establishing a Self-Validating Spectroscopic Workflow
Achieving reproducible data begins with meticulous experimental design. The following protocols are presented as a comprehensive workflow, where each step is designed to ensure the integrity of the final dataset. The causality behind key parameter choices is explained to provide a deeper understanding of the analytical process.
Experimental Workflow Overview
Caption: Key structural features and their expected spectroscopic signals.
Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Comparison |
| C(CH₃)₃ | δ ~1.0 ppm (s, 9H) | δ ~23 ppm (q) | Characteristic sharp singlet for the tert-butyl-like group, upfield. |
| C(CH₃)₃ | - | δ ~30 ppm (s) | Quaternary carbon of the tert-butyl-like group. |
| SO₂-CH₂ | δ ~3.1 ppm (s, 2H) | δ ~65 ppm (t) | Methylene protons adjacent to the sulfonyl group are deshielded. |
| Ring CH₂ (C2, C4) | δ ~3.2-3.6 ppm (m) | δ ~45-50 ppm (t) | Protons on carbons adjacent to the nitrogen are deshielded. Data from similar N-substituted azabicyclo[3.1.0]hexanes show signals in this region. [5] |
| Ring CH (C1, C5) | δ ~2.0-2.5 ppm (m) | δ ~30-35 ppm (d) | Bridgehead protons. |
| Ring CH₂ (C3) | δ ~0.5-1.0 ppm (m) | δ ~15-20 ppm (t) | Cyclopropyl protons are typically found in the upfield region. |
Note: The bicyclic ring system will exhibit complex splitting patterns due to diastereotopic protons and complex coupling constants, a key feature for structural confirmation.
Table 2: Expected Mass Spectrometry and FTIR Data
| Technique | Expected Value / Observation | Rationale / Comparison |
| MS (ESI+) | m/z [M+H]⁺ ≈ 246.1522 | Calculated for C₁₂H₂₄NO₂S⁺. High-resolution MS is critical to confirm the elemental formula and differentiate from isobaric impurities. The sulfonyl group can sometimes lead to characteristic fragmentation, such as the loss of SO₂ (64 Da). [6][7] |
| FTIR | ~1340-1335 cm⁻¹ (strong) | Asymmetric S=O stretching vibration, characteristic of a sulfonyl group. [8][9] |
| FTIR | ~1150-1140 cm⁻¹ (strong) | Symmetric S=O stretching vibration. [8][9] |
| FTIR | ~2960-2870 cm⁻¹ (medium-strong) | C-H stretching vibrations from the alkyl groups. |
Comparative Analysis: Differentiating from an Alternative Structure
To highlight the importance of high-quality data, consider a potential regioisomeric alternative: 2-(3,3-Dimethylbutanesulfonyl)-2-azabicyclo[3.1.0]hexane .
| Spectroscopic Feature | Target: 6-aza Isomer | Alternative: 2-aza Isomer | Differentiating Factor |
| Symmetry in ¹H NMR | The two CH₂ groups adjacent to the nitrogen (C2, C4) are chemically distinct, leading to more complex multiplets. | The two CH₂ groups adjacent to the nitrogen (C1, C3) would be more similar, potentially simplifying the spectrum. | The number and complexity of signals in the δ 3.2-3.6 ppm region. |
| ¹³C NMR Chemical Shifts | The bridgehead carbons (C1, C5) are CH groups. | One bridgehead carbon (C1) would be a CH₂ group directly attached to nitrogen, significantly shifting its signal downfield. | The chemical shifts and multiplicities of the bridgehead carbon signals. |
| MS Fragmentation | Fragmentation patterns would be dictated by the specific bonds in the 6-aza scaffold. | The fragmentation pathway would differ due to the different arrangement of atoms, potentially leading to unique daughter ions upon MS/MS analysis. | A detailed MS/MS study would reveal different fragmentation patterns, confirming the correct connectivity. |
This comparison underscores that subtle differences in spectra, discernible only through high-resolution and reproducible measurements, are critical for confirming the correct isomer.
Conclusion: The Path to Trustworthy Data
The structural verification of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane is a clear example of why stringent standards for data reproducibility are non-negotiable in scientific research. By employing self-validating protocols that include internal standards, instrument calibration, and a deep understanding of the analytical parameters, researchers can generate highly reliable and defensible spectroscopic data. The key to trustworthiness lies not only in the final spectrum but in the entire process, from sample preparation to data processing and, critically, the transparent archiving of raw data. Adherence to these principles ensures that the molecular structures reported today will stand up to scrutiny tomorrow, paving the way for successful and reproducible drug discovery efforts.
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Evaluating Structural Analogues of 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane in Drug Design: A Comparative Guide
The transition from hit to lead in modern drug discovery often hinges on overcoming the entropic penalties associated with flexible molecular scaffolds. In the development of high-affinity protein-protein interaction (PPI) inhibitors—such as those targeting the Menin-MLL complex—the compound 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane has emerged as a privileged, highly rigidified pharmacophore[1].
This guide provides an objective, data-driven comparison of this bicyclic scaffold against traditional flexible analogues. By analyzing the causality behind its structural design and detailing the self-validating experimental workflows used to evaluate it, this document serves as a comprehensive resource for drug development professionals.
The Mechanistic Rationale for Scaffold Rigidification
To understand the superiority of the 6-azabicyclo[3.1.0]hexane core, we must examine the thermodynamics of target binding. Flexible rings, such as piperidines or pyrrolidines, exist in a dynamic equilibrium of multiple conformations (e.g., chair, boat, or envelope) in solution. Upon binding to a target protein, the ligand must freeze into a single bioactive conformation, resulting in a significant loss of conformational entropy ( ΔS ).
The 6-azabicyclo[3.1.0]hexane system circumvents this penalty. It consists of an aziridine ring fused to a cyclopentane ring. This highly strained bicyclic architecture restricts the pyramidal inversion of the nitrogen atom, effectively locking the core into a pre-organized geometry[1].
When functionalized with a 3,3-dimethylbutanesulfonyl group, the scaffold achieves two critical objectives:
-
Precise Vectorization: The rigid core forces the sulfonyl group into a fixed exo orientation, preventing steric clashes with the cyclopentane ring and directing the functional group precisely into the target's binding pocket.
-
Hydrophobic Anchoring: The 3,3-dimethylbutyl (neohexyl) tail acts as a massive hydrophobic anchor, perfectly complementing deep lipophilic sub-pockets (such as the P1 pocket in Menin), while the sulfonyl oxygens serve as strict hydrogen bond acceptors[2].
Logic tree showing how scaffold rigidification enhances target affinity by reducing entropy.
Comparative Performance Data
To objectively evaluate the impact of this scaffold, we compare it against structural analogues representing different degrees of flexibility and lipophilicity. The data below synthesizes typical performance metrics observed when these fragments are incorporated into Menin-MLL inhibitor frameworks[1],[2].
| Scaffold Type | Structural Description | Conformational Entropy Penalty ( ΔS ) | Target Affinity Proxy ( Kd ) | Vectorization Precision |
| Flexible (Baseline) | 1-(3,3-Dimethylbutanesulfonyl)piperidine | High (Multiple ring conformations) | > 500 nM | Poor (High rotational freedom) |
| Semi-Rigid | 1-(3,3-Dimethylbutanesulfonyl)pyrrolidine | Moderate (Envelope flipping) | ~ 150 nM | Moderate |
| Rigid Bicyclic (Core) | 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane | Low (Locked aziridine-cyclopentane) | < 10 nM | Excellent (Fixed exo orientation) |
| Rigid Bicyclic (Short Tail) | 6-(Methanesulfonyl)-6-azabicyclo[3.1.0]hexane | Low (Locked core) | ~ 85 nM | Excellent, but lacks hydrophobic bulk |
Key Takeaways:
-
Core Rigidification: Replacing a piperidine with the 6-azabicyclo[3.1.0]hexane core yields a >50-fold improvement in binding affinity. The locked conformation eliminates the entropic cost of binding.
-
Tail Optimization: Truncating the bulky 3,3-dimethylbutyl group to a simple methyl group (methanesulfonyl analogue) results in a significant drop in affinity. This proves that the rigid core alone is insufficient; it must be paired with a bulky tail to maximize van der Waals interactions within the target's hydrophobic pocket.
Experimental Workflows for Analogue Validation
To ensure scientific integrity, the evaluation of these analogues must rely on self-validating experimental systems. The following step-by-step methodologies detail how to quantify both in vitro affinity and intracellular target engagement[1].
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures direct in vitro target engagement by tracking the displacement of a fluorescent probe.
-
Reagent Preparation: Prepare an assay buffer (50 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4). Causality: Triton X-100 prevents non-specific compound aggregation, ensuring that the observed inhibition is due to true 1:1 binding rather than colloidal interference.
-
Probe Incubation: Incubate the recombinant target protein with a predetermined concentration of a FAM-labeled fluorescent probe (e.g., 2-5 nM) for 30 minutes to reach equilibrium.
-
Compound Titration: Add the structural analogues in a 12-point serial dilution ranging from 10 μ M to 0.1 nM. Causality: A broad concentration gradient is necessary to capture both the upper and lower asymptotes, which is mathematically required for accurate IC50 curve fitting.
-
Measurement & Validation: Read fluorescence polarization (Excitation: 485 nm, Emission: 535 nm). To validate the assay's trustworthiness, calculate the Z'-factor using vehicle (DMSO) as a negative control and a known high-affinity inhibitor as a positive control. A Z'-factor > 0.5 confirms robust assay performance.
-
Data Analysis: Convert the IC50 values to Kd using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
While FP confirms in vitro binding, CETSA validates that the highly lipophilic 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane scaffold can penetrate the cell membrane and engage the target in a complex intracellular environment[1].
-
Cell Treatment: Incubate target-expressing cells (e.g., MV4;11 leukemia cells) with the analogue (100 nM) or vehicle (DMSO) for 1 hour. Causality: A short incubation time ensures that any observed thermal shift is a direct result of physical binding, rather than a downstream transcriptional or degradative effect.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by rapid cooling to room temperature.
-
Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) and centrifuge at 20,000 x g for 20 minutes. Causality: Heating denatures unbound proteins, causing them to aggregate and pellet during centrifugation. Ligand-bound proteins are thermodynamically stabilized and remain in the soluble supernatant.
-
Quantification & Validation: Analyze the soluble fractions via Western blot using a target-specific antibody. Plot the band intensities to determine the melting temperature ( Tm ). A significant shift ( ΔTm>2∘C ) in the compound-treated group versus the DMSO baseline validates intracellular target engagement.
Integrated workflow for evaluating in vitro and intracellular target engagement of analogues.
Synthetic Integration and Structural Validation
The integration of the 6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane fragment into larger drug molecules typically involves the synthesis of the aziridine core from a cyclopentene precursor, followed by N-sulfonylation. Because aziridines can act as electrophilic warheads for covalent inhibition (as seen in some irreversible inhibitors like M-525)[3],[4], the steric bulk of the 3,3-dimethylbutanesulfonyl group is critical. It not only drives non-covalent affinity but also shields the aziridine from premature nucleophilic attack by off-target cellular thiols, ensuring high selectivity.
Ultimately, X-ray crystallography remains the gold standard for validating the structural logic of this scaffold. Co-crystal structures of these analogues bound to their targets consistently demonstrate that the rigidified bicyclic core perfectly vectors the neohexyl tail into the intended hydrophobic pockets, confirming the mechanistic rationale behind its design[1].
References
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Title: Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction Source: PubMed Central (PMC) URL: [Link]
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Title: Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction Source: Angewandte Chemie International Edition URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
